molecular formula C13H10F3NO2 B3228194 3-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine CAS No. 1261853-71-7

3-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine

Cat. No.: B3228194
CAS No.: 1261853-71-7
M. Wt: 269.22 g/mol
InChI Key: QTDPCIIBNUKKPQ-UHFFFAOYSA-N
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Description

3-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine (CAS 1261853-71-7, MW 269.22 g/mol) is a valuable trifluoromethyl- and trifluoromethoxy-containing pyridine derivative utilized extensively as a key synthetic intermediate in pharmaceutical and agrochemical research . The compound features a biaryl structure connecting a 3-methoxypyridine ring with a 4-(trifluoromethoxy)phenyl group, making it a privileged scaffold in medicinal chemistry for constructing potential therapeutic agents . Pyridine derivatives with trifluoromethoxy phenyl substituents are prominent scaffolds in drug discovery due to their enhanced metabolic stability and membrane permeability, properties imparted by the fluorine atoms . Such compounds serve as core structural motifs in developing bioactive molecules with targeted mechanisms of action, including inhibitors of tubulin polymerization for anticancer research and other therapeutic targets . Researchers employ this building block in various cross-coupling reactions and further functional group transformations to explore structure-activity relationships in lead optimization campaigns . The compound is provided with high-quality standards for research applications. FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO2/c1-18-12-6-10(7-17-8-12)9-2-4-11(5-3-9)19-13(14,15)16/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDPCIIBNUKKPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine CAS 1261853-71-7

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

3-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine is a high-value biaryl ether building block used primarily in the discovery of small molecule therapeutics and advanced agrochemicals.[1] It functions as a privileged scaffold, combining the metabolic stability of the trifluoromethoxy (-OCF


) group with the hydrogen-bond accepting capability of the pyridine ring.

This compound is frequently employed in Lead Optimization phases to modulate lipophilicity (LogP) and metabolic clearance without significantly altering the steric footprint of the parent molecule. It has been identified as a key intermediate in the synthesis of tubulin polymerization inhibitors and kinase inhibitors where the "biaryl twist" conformation is critical for binding affinity.

Part 2: Chemical Profile & Physical Properties[2]

The following data summarizes the core physicochemical characteristics essential for experimental design.

PropertyValue / DescriptionNote
IUPAC Name This compound
Molecular Formula C

H

F

NO

Molecular Weight 269.22 g/mol
CAS Number 1261853-71-7
Physical State Solid (White to Off-white powder)Typical for biaryl ethers
Predicted LogP 3.6 ± 0.4High lipophilicity due to -OCF

H-Bond Acceptors 3Pyridine N, Methoxy O, -OCF

O
H-Bond Donors 0Aprotic
Rotatable Bonds 3Biaryl axis, O-Me, O-CF

Solubility DMSO, Methanol, DCM, Ethyl AcetateInsoluble in water

Part 3: Strategic Synthesis (Protocol)

The most robust route to CAS 1261853-71-7 is the Suzuki-Miyaura Cross-Coupling reaction. This pathway is preferred over Stille or Negishi couplings due to the stability of boronic acid intermediates and the avoidance of toxic organotin byproducts.

Retrosynthetic Analysis

The molecule is disconnected at the C3–C1' biaryl bond.

  • Fragment A (Electrophile): 3-Bromo-5-methoxypyridine (Commercially available).

  • Fragment B (Nucleophile): 4-(Trifluoromethoxy)phenylboronic acid.

Optimized Experimental Protocol

Note: This protocol assumes a 1.0 mmol scale. Scale-up requires re-evaluation of exotherm management.

Reagents:

  • 3-Bromo-5-methoxypyridine (1.0 equiv)

  • 4-(Trifluoromethoxy)phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (3-5 mol%) — Selected for resistance to oxidative addition failure in electron-deficient pyridines.
  • Base: K

    
    CO
    
    
    
    (2.0 equiv) or Cs
    
    
    CO
    
    
    (for faster kinetics).
  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Workflow:

  • Degassing (Critical): In a reaction vial, combine the solvent system (Dioxane/H

    
    O). Sparge with Argon or Nitrogen for 15 minutes. Rationale: Dissolved oxygen promotes homocoupling of the boronic acid and deactivates the Pd(0) species.
    
  • Charge: Add the aryl bromide, boronic acid, and base to the vial.

  • Catalyst Addition: Add the Pd catalyst last under a positive pressure of inert gas. Seal the vessel immediately.

  • Reaction: Heat to 90–100°C for 4–12 hours. Monitor via LC-MS (Target [M+H]+ = 270.2).

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with Ethyl Acetate (EtOAc) and wash with water followed by brine.

    • Scavenging (Optional but recommended): Treat organic layer with activated charcoal or a thiourea-based Pd scavenger to remove residual metal.

  • Purification: Flash column chromatography (Silica gel).

    • Eluent: Hexane/EtOAc gradient (typically 10% to 30% EtOAc). The product usually elutes as a white solid.

Reaction Logic Diagram

SynthesisWorkflow Start Reactants: 3-Bromo-5-methoxypyridine + 4-OCF3-Phenylboronic Acid Degas Step 1: Solvent Degassing (Dioxane/H2O, Ar sparge) Prevents Homocoupling Start->Degas CatAdd Step 2: Catalyst Addition Pd(dppf)Cl2 + K2CO3 Degas->CatAdd Heat Step 3: Heating 90-100°C, 4-12h CatAdd->Heat Workup Step 4: Extraction & Scavenging EtOAc/Brine + Pd Scavenger Heat->Workup Purify Step 5: Flash Chromatography Hexane/EtOAc Gradient Workup->Purify Product Final Product CAS 1261853-71-7 (White Solid) Purify->Product

Caption: Optimized Suzuki-Miyaura workflow ensuring catalyst longevity and high purity.

Part 4: Medicinal Chemistry Rationale

Why utilize this specific scaffold? The combination of the 3-methoxy-5-arylpyridine core provides distinct pharmacological advantages.

The Trifluoromethoxy Effect ("Super-Halogen")

The -OCF


 group is electronically similar to a fluorine atom but sterically larger (closer to an isopropyl group).
  • Conformation: The -OCF

    
     group prefers an orthogonal orientation relative to the phenyl ring. This forces the biaryl system into a twisted conformation, which can improve selectivity for protein binding pockets that cannot accommodate planar molecules.
    
  • Metabolic Stability: The C-F bonds are extremely strong (approx. 116 kcal/mol), blocking metabolic oxidation at the para-position of the phenyl ring.

  • Lipophilicity: It significantly increases membrane permeability (LogP) without the liability of rapid metabolism often seen with alkyl groups.

The Pyridine Bioisostere

Replacing a benzene ring with pyridine (specifically 3,5-substituted) serves two purposes:

  • Solubility: The basic nitrogen (pKa ~3-4 in this environment) can be protonated at low pH, potentially improving aqueous solubility compared to a biphenyl analog.

  • Interaction: The nitrogen acts as a specific H-bond acceptor for backbone amides in kinase hinge regions.

Pharmacophore Map

Pharmacophore Core Pyridine Core (Scaffold) N_Atom Pyridine Nitrogen (H-Bond Acceptor) Core->N_Atom OMe 3-Methoxy Group (Weak H-Bond Acceptor + Steric Bulk) Core->OMe Biaryl Biaryl Axis (Twisted Geometry) Core->Biaryl C5 Linkage Target Target N_Atom->Target Binds Kinase Hinge OCF3 4-OCF3 Group (Metabolic Block + Lipophilicity) Biaryl->OCF3 Para-position ADME ADME OCF3->ADME Increases t1/2

Caption: Structural Activity Relationship (SAR) map highlighting key pharmacophore interactions.

Part 5: Handling, Safety, and Stability

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C (Refrigerated) under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis of the methoxy ether over long periods.

  • Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.

References

  • BenchChem. this compound Product Monograph. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Leroux, F. R., et al. (2005). The Trifluoromethoxy Group: Properties and Synthetic Applications. ChemBioChem. (Mechanistic insight on -OCF3 properties).
  • Sigma-Aldrich. Product Detail: this compound.[1] Retrieved from

  • Wang, L., et al. (2010). Structure-Activity Relationship of 3-Arylpyridines in Tubulin Inhibition.[3] (Contextual application of the scaffold).

Sources

Unlocking Therapeutic Potential: A Guide to Trifluoromethoxy Biaryl Pyridines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Executive Summary

The confluence of three privileged structural motifs—the trifluoromethoxy group, the biaryl scaffold, and the pyridine ring—has given rise to a class of compounds with significant therapeutic potential. Trifluoromethoxy biaryl pyridines leverage the unique physicochemical properties of each component to create molecules with enhanced metabolic stability, potent target engagement, and favorable pharmacokinetic profiles. This guide offers an in-depth exploration of this chemical space, detailing the underlying medicinal chemistry principles, synthetic strategies, and therapeutic applications. By examining key mechanisms of action, particularly in kinase inhibition for oncology and neurodegenerative diseases, and providing detailed experimental workflows, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to innovate within this promising class of molecules.

The Strategic Convergence of Three Privileged Moieties

In modern drug design, the strategic combination of well-characterized structural units is a proven method for developing novel therapeutic agents with superior properties.[1][2] The trifluoromethoxy biaryl pyridine scaffold is a prime example of this approach, synergistically combining the distinct advantages of its three core components.

The Trifluoromethoxy (-OCF₃) Group: A Bioisostere with Superior Properties

The trifluoromethoxy (-OCF₃) group has gained significant traction in medicinal chemistry for its ability to fine-tune molecular properties critical for drug efficacy.[3][4] Often considered a "super-halogen" or "pseudo-halogen," it offers a unique blend of characteristics that distinguish it from both its methoxy (-OCH₃) and trifluoromethyl (-CF₃) counterparts.[3][5]

  • Enhanced Lipophilicity : The -OCF₃ group is one of the most lipophilic substituents, with a Hansch-Leo π value of +1.04.[5][6] This property can significantly improve a compound's ability to cross cellular membranes, a crucial factor for oral bioavailability and, particularly for neurological targets, blood-brain barrier penetration.[7][8]

  • Metabolic Stability : A key advantage of the -OCF₃ group is its remarkable resistance to metabolic degradation.[5] The strong carbon-fluorine bonds and the steric hindrance provided by the fluorine atoms make the ether linkage less susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes, which often target methoxy groups for demethylation.[6][7]

  • Electronic Modulation : The -OCF₃ group exerts a strong electron-withdrawing inductive effect due to the high electronegativity of the fluorine atoms, while also being capable of weak electron-donating resonance effects.[5] This dual nature allows for precise modulation of the electronic environment of the aromatic rings, influencing pKa and target binding interactions.

The Biaryl Scaffold: A Cornerstone for Target Engagement

Biaryl scaffolds are prevalent in a vast number of natural products and approved drug molecules.[9] Their structural rigidity and defined spatial orientation make them ideal for targeting specific pockets within proteins, including the often-challenging flat interfaces of protein-protein interactions.[10] This framework provides an excellent foundation for orienting other functional groups to achieve high binding affinity and selectivity.[9]

The Pyridine Ring: A Versatile Heterocycle in Drug Design

The pyridine ring is one of the most common heterocyclic scaffolds in FDA-approved drugs.[11][12] Its nitrogen atom can act as a hydrogen bond acceptor, a key interaction for anchoring a molecule within a protein's active site. Furthermore, the pyridine ring is a polar, ionizable aromatic system that can enhance solubility and bioavailability.[13] Its aromatic nature also allows for diverse substitutions, enabling extensive structure-activity relationship (SAR) studies.[11]

The combination of these three moieties creates a scaffold where the pyridine core can establish critical interactions with the target, the biaryl system provides the structural rigidity and vectoral orientation, and the trifluoromethoxy group optimizes the pharmacokinetic profile by enhancing lipophilicity and metabolic stability.

Physicochemical and Pharmacokinetic Profile

The introduction of the trifluoromethoxy biaryl pyridine scaffold profoundly impacts a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

  • Lipophilicity and Permeability : The high lipophilicity conferred by the -OCF₃ group is a dominant feature.[6] This enhances passive diffusion across biological membranes, which can lead to improved oral absorption and tissue distribution.[7] For central nervous system (CNS) targets, this property is critical for achieving therapeutic concentrations in the brain.[8]

  • Metabolic Resistance : As previously noted, the -OCF₃ group is a robust metabolic shield.[5] It resists oxidative demethylation, a common metabolic pathway for methoxy-containing compounds.[7] This leads to a longer plasma half-life, reduced patient-to-patient variability, and a lower required dose.[7]

  • Aqueous Solubility : While highly lipophilic, the pyridine nitrogen provides a handle for improving aqueous solubility. At physiological pH, the pyridine can be protonated, forming a salt and enhancing solubility. The precise pKa, which is lowered by the electron-withdrawing nature of the trifluoromethoxy group, can be fine-tuned through substitution to balance solubility with membrane permeability.[14]

Table 1: Comparative Physicochemical Properties of Key Substituents
SubstituentHansch-Leo Lipophilicity Parameter (π)Electronic Effect (Hammett Constant, σp)Key Metabolic Fate
-OCF₃ +1.04 [5][6]+0.35 Highly stable to oxidation [7]
-CF₃+0.88[6][7]+0.54[15]Highly stable to oxidation[16]
-OCH₃-0.02[17]-0.27O-demethylation (CYP450)[7]
-Cl+0.71+0.23Aromatic hydroxylation
-F+0.14[17]+0.06[15]Generally stable

Synthesis and Chemical Space Exploration

The construction of trifluoromethoxy biaryl pyridines relies on established and robust synthetic methodologies, primarily leveraging cross-coupling reactions. The general strategy involves the sequential or convergent coupling of three key building blocks: a trifluoromethoxylated aryl, a central pyridine core, and a second aryl group.

Diagram 1: General Synthetic Workflow

G cluster_0 Building Block Preparation cluster_1 Core Assembly cluster_2 Final Product A Trifluoromethoxylated Aryl Halide/Boronic Ester D Suzuki-Miyaura Cross-Coupling A->D B Difunctional Pyridine (e.g., Dihalopyridine) B->D C Aryl Halide/ Boronic Ester F Second Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) C->F E Intermediate: Trifluoromethoxy (halo)biaryl pyridine D->E Step 1 E->F Step 2 G Trifluoromethoxy Biaryl Pyridine F->G Step 3

Caption: A generalized workflow for the synthesis of trifluoromethoxy biaryl pyridines.

Experimental Protocol 1: Suzuki-Miyaura Cross-Coupling for Biaryl Formation

This protocol describes a representative Suzuki-Miyaura reaction to couple a trifluoromethoxy-substituted aryl boronic acid with a halopyridine.

  • Reagent Preparation : To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the halopyridine (1.0 eq.), the trifluoromethoxy-aryl boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base, typically an aqueous solution of Na₂CO₃ (2 M, 2.0-3.0 eq.).[10]

  • Solvent Addition : Add a degassed solvent system, commonly a mixture of dioxane and water (e.g., 4:1 v/v).[10]

  • Reaction : Heat the reaction mixture to 80-110 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.[10]

  • Workup : After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the desired biaryl pyridine product.

Therapeutic Targets and Mechanisms of Action

The trifluoromethoxy biaryl pyridine scaffold has proven to be particularly effective in the design of kinase inhibitors, which are crucial in oncology and the treatment of neurodegenerative diseases.

Kinase Inhibition in Oncology

Many cancers are driven by the aberrant activity of protein kinases that regulate cell growth, proliferation, and survival.[18] The trifluoromethoxy biaryl pyridine framework is well-suited to fit into the ATP-binding pocket of many kinases.

  • PI3K/mTOR Pathway : The Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell metabolism and growth and is frequently deregulated in cancer.[19][20] Several inhibitors based on this scaffold have been developed to target this pathway.[18] The pyridine nitrogen often forms a critical hydrogen bond with the "hinge region" of the kinase domain, while the biaryl system occupies adjacent hydrophobic pockets.

Diagram 2: PI3K/mTOR Signaling Pathway Inhibition

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 converts PDK1 PDK1 PIP3->PDK1 activates Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Growth Cell Growth & Proliferation mTORC1->Growth promotes Inhibitor Trifluoromethoxy Biaryl Pyridine Inhibitor Inhibitor->PI3K inhibits

Caption: Inhibition of the PI3K/mTOR pathway by a trifluoromethoxy biaryl pyridine.

Potential in Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neurons.[21] Therapeutic strategies often involve targeting enzymes or pathways that contribute to neuronal death or protein aggregation.[22][23]

  • Targeting Tau Pathologies : The tau protein is implicated in several neurodegenerative disorders, including Alzheimer's disease.[21] Hyperphosphorylation of tau leads to the formation of neurofibrillary tangles. Kinases that phosphorylate tau are therefore attractive therapeutic targets.

  • Blood-Brain Barrier Penetration : A significant challenge in developing drugs for CNS disorders is ensuring they can cross the blood-brain barrier (BBB).[8] The enhanced lipophilicity imparted by the trifluoromethoxy group makes this scaffold particularly promising for CNS-targeted drug discovery.[7]

Case Study: Bimiralisib (PQR309)

Bimiralisib is a potent, brain-penetrant, and orally bioavailable pan-class I PI3K/mTOR inhibitor that has advanced to clinical trials for treating solid tumors and lymphomas.[18][20] Its structure exemplifies the principles discussed in this guide.

  • Structure : 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine. While this specific example contains a trifluoromethyl group, its development highlights the value of fluorinated pyridine scaffolds. The introduction of a C4-trifluoromethyl group on the pyridine ring was shown to significantly increase cellular potency and enzymatic targeting.[18][19]

  • Mechanism : Bimiralisib acts as an ATP-competitive inhibitor, targeting PI3Kα with a Ki of 17 nM and also inhibiting mTOR.[18]

  • Pharmacokinetics : The compound is orally available and, critically, crosses the blood-brain barrier, making it a candidate for treating brain tumors and CNS metastases.[18][20]

Table 2: Biological Activity of Representative Fluorinated Pyridine Derivatives
Compound/DrugTarget(s)Key Indication(s)Reported Potency (IC₅₀/Ki)Reference(s)
Bimiralisib (PQR309) pan-PI3K, mTOROncology (Solid Tumors, Lymphoma)PI3Kα Ki = 17 nM[18][19]
Compound 43 PD-1/PD-L1 InteractionOncology (Immunotherapy)IC₅₀ = 10.2 nM[10]
Compound 5a KDR KinaseOncologyIC₅₀ = 68.9 nM[24]
Riluzole (Mechanism not fully elucidated)Amyotrophic Lateral Sclerosis (ALS)N/A[5][7]

Note: Riluzole is a trifluoromethoxy-containing drug, though not a biaryl pyridine, included to illustrate the therapeutic success of the -OCF₃ moiety in neurology.

Future Perspectives and Drug Design Strategies

The trifluoromethoxy biaryl pyridine scaffold remains a fertile ground for therapeutic innovation. Future efforts will likely focus on:

  • Expanding Target Space : While kinase inhibition is a major application, the scaffold's utility in modulating protein-protein interactions (e.g., PD-1/PD-L1) suggests broader applicability.[10] Exploring its potential against other target classes, such as epigenetic enzymes or GPCRs, is a logical next step.

  • Precision Targeting : Moving beyond pan-inhibitors to develop isoform-selective kinase inhibitors to minimize off-target effects and improve safety profiles.

  • Addressing New Disease Areas : Leveraging the BBB-penetrant properties of these compounds to tackle a wider range of neurodegenerative and neuroinflammatory diseases.[23]

Conclusion

Trifluoromethoxy biaryl pyridines represent a highly valuable and versatile class of molecules in drug discovery. By strategically combining the metabolic stability and lipophilicity of the trifluoromethoxy group, the structural rigidity of the biaryl system, and the favorable drug-like properties of the pyridine ring, medicinal chemists can design potent and selective modulators of a wide range of biological targets. The clinical progress of compounds derived from this and similar fluorinated scaffolds underscores their immense therapeutic potential, particularly in the challenging fields of oncology and neurology. Continued exploration of this chemical space is poised to deliver the next generation of innovative medicines.

References

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  • Trifluoromethoxy group. Wikipedia.
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  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals.
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  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Unveiling the Potential: A Comparative Analysis of 2-Amino-4-(trifluoromethyl)pyridine Derivatives in Modern Drug Discovery. Benchchem.
  • Synthesis of Polysubstituted Trifluoromethylpyridines from Trifluoromethyl-α,β-ynones.
  • Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. PubMed.
  • Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage.
  • 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology.
  • 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309)
  • Mechanistic Studies on Intramolecular C-H Trifluoromethoxylation of (Hetero)
  • Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors.
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  • Design, synthesis and anti-breast cancer evaluation of biaryl pyridine analogues as potent RSK inhibitors. PubMed.
  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
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  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI.
  • 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology.
  • 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activ
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  • Design, synthesis, and evaluation of 2,2'-bipyridyl derivatives as bifunctional agents against Alzheimer's disease. PubMed.
  • Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: N
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Sources

3-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine

Authored by a Senior Application Scientist

Introduction

In the landscape of modern medicinal and agrochemical research, the strategic design of molecular building blocks is paramount to the successful development of novel therapeutic agents and crop protection solutions. Among the vast arsenal of heterocyclic scaffolds, pyridine derivatives occupy a privileged position due to their versatile chemical reactivity and their prevalence in a multitude of biologically active compounds.[1][2] This guide provides a detailed technical overview of This compound , a specialized biaryl compound that serves as a high-value intermediate in complex molecular synthesis.

The structure of this compound is a deliberate conjunction of three key pharmacophoric elements: a pyridine ring , a known bioisostere for phenyl groups that can modulate solubility and metabolic stability while offering a hydrogen bond acceptor; a methoxy group , which can influence conformation and electronic properties; and a 4-(trifluoromethoxy)phenyl group . The trifluoromethoxy (-OCF₃) substituent is of particular importance in contemporary drug design. It is often employed to enhance metabolic stability, increase lipophilicity, and improve membrane permeability, thereby favorably modulating the pharmacokinetic profile of a parent molecule.[3] This document will delineate the core physicochemical properties, a representative synthetic protocol, spectroscopic signature, and the strategic applications of this compound for researchers and professionals in drug development.

Physicochemical and Structural Properties

The fundamental characteristics of this compound are summarized below. These properties are essential for its application in synthetic chemistry, providing the basis for reaction stoichiometry, analytical characterization, and registration.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₀F₃NO₂[4]
Molecular Weight 269.22 g/mol [3][4][5]
CAS Number 1261853-71-7[3][5]
IUPAC Name This compound[3]
Canonical SMILES COC1=CN=C(C=C1)C2=CC=C(C=C2)OC(F)(F)F
InChI Key QTDPCIIBNUKKPQ-UHFFFAOYSA-N[5]
Molecular Structure Diagram

The biaryl structure features a central carbon-carbon bond linking the 5-position of the 3-methoxypyridine ring to the 4-position of the trifluoromethoxy-substituted phenyl ring.[3]

Caption: Chemical structure of this compound.

Synthesis and Manufacturing

The synthesis of biaryl compounds such as this compound is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a robust and widely adopted method for this purpose, valued for its mild reaction conditions and tolerance of diverse functional groups.

The logical retrosynthetic disconnection points to two key precursors: a halogenated pyridine and a substituted phenylboronic acid (or its ester equivalent). This approach provides a convergent and high-yielding pathway.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a reliable method for the synthesis of the title compound. The causality behind this choice lies in the high commercial availability of the starting materials and the proven efficacy of the Suzuki reaction for constructing C(sp²)-C(sp²) bonds.

Materials:

  • 3-Bromo-5-methoxypyridine

  • 4-(Trifluoromethoxy)phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or a more advanced ligand like SPhos

  • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane or a Toluene/Ethanol/Water mixture

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add 4-(trifluoromethoxy)phenylboronic acid (1.2 equivalents), 3-bromo-5-methoxypyridine (1.0 equivalent), and potassium carbonate (2.5 equivalents).

  • Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 equivalents) and the phosphine ligand (0.04 equivalents) in the reaction solvent. This pre-formation of the active catalyst complex is critical for ensuring reaction efficiency and reproducibility.

  • Inerting: Evacuate and backfill the reaction flask with an inert gas (e.g., Argon) three times to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., 1,4-Dioxane/Water 4:1) to the flask, followed by the catalyst mixture via syringe.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Synthesis Workflow Diagram

G cluster_reactants Starting Materials cluster_catalyst Catalyst System Reactant1 3-Bromo-5-methoxypyridine Reaction Suzuki Coupling (Dioxane/H₂O, 80-100°C) Reactant1->Reaction Reactant2 4-(Trifluoromethoxy)phenylboronic acid Reactant2->Reaction Catalyst Pd(OAc)₂ / Ligand Catalyst->Reaction Base K₂CO₃ Base->Reaction Workup Aqueous Workup (EtOAc/H₂O) Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the Suzuki-Miyaura synthesis of the title compound.

Spectroscopic Characterization

Structural elucidation and purity confirmation are achieved through standard spectroscopic methods. The expected spectral data are as follows:

  • ¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the different hydrogen atoms.[3]

    • Pyridine Protons: Three signals in the aromatic region (δ 7.5-8.5 ppm), corresponding to the protons at the C2, C4, and C6 positions of the pyridine ring.

    • Phenyl Protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.

    • Methoxy Protons: A sharp singlet integrating to three protons, typically found around δ 3.8-4.0 ppm.[3]

  • ¹³C NMR Spectroscopy: The carbon spectrum will show 13 distinct signals (unless there is accidental peak overlap). Key signals include those for the carbon atoms bonded to the electronegative oxygen and nitrogen atoms, the trifluoromethyl carbon (visible as a quartet due to C-F coupling), and the remaining aromatic carbons.

  • Mass Spectrometry (MS): The molecular ion peak (M+) in a high-resolution mass spectrum (HRMS) will confirm the elemental composition (C₁₃H₁₀F₃NO₂) with high accuracy.

Applications in Research and Drug Development

This compound is not an end-product but a crucial intermediate. Its value lies in its pre-functionalized structure, which allows for its incorporation into more complex target molecules.

  • Scaffold for Bioactive Molecules: The phenyl-pyridine motif is a privileged scaffold in drug discovery.[2][6] This compound serves as a core structure for developing bioactive molecules with targeted mechanisms of action.[3] The pyridine nitrogen can act as a key interaction point with biological targets, while the pendant phenyl group can be further functionalized to optimize binding and pharmacokinetic properties.

  • Oncology Research: Pyridine derivatives are integral to many kinase inhibitors used in cancer therapy.[7] Furthermore, compounds containing the phenyl-pyridine core have been investigated as inhibitors of tubulin polymerization, a validated anticancer strategy.[3][8] The trifluoromethoxy group on this specific building block can enhance the metabolic stability of such potential agents, prolonging their therapeutic effect.

  • Agrochemical Synthesis: Trifluoromethyl- and trifluoromethoxy-containing pyridine derivatives are key structural motifs in modern herbicides and pesticides.[1] This compound provides a ready-made block for the synthesis of next-generation crop protection agents, where metabolic stability in both the target pest and the environment is a critical design parameter.

Conclusion

This compound is a sophisticated chemical building block with significant utility for researchers in the pharmaceutical and agrochemical industries. Its defined molecular weight of 269.22 g/mol and formula of C₁₃H₁₀F₃NO₂ are the foundational data points for its use in synthesis. The strategic combination of a pyridine core with a metabolically robust trifluoromethoxy-phenyl group makes it a valuable intermediate for creating novel compounds with enhanced drug-like properties. The synthetic accessibility via robust cross-coupling methodologies ensures its reliable supply for research and development pipelines, solidifying its role in the advancement of molecular science.

References

  • MDPI. (2022, September 23). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyridine, 3-methoxy-. Retrieved from [Link]

  • PubChem. (n.d.). 3,4,5-Trifluoropyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. Retrieved from [Link]

  • PubMed. (2025, February 5). Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. Retrieved from [Link]

  • NSF PAR. (2024, September 27). Synthesis, Optical Spectroscopy, and Laser and Biomedical Imaging Application Potential of 2,4,6-Triphenylpyrylium Tetrachloroferrate. Retrieved from [Link]

  • MDPI. (2022, November 7). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 3-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine via Palladium-Catalyzed Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 3-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine, a key biaryl scaffold found in various pharmacologically active molecules and agrochemicals.[1][2] The protocol leverages the robust and versatile Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for carbon-carbon bond formation.[3][4] We will delve into the mechanistic underpinnings of the catalytic cycle, provide a detailed, field-proven experimental protocol, and offer insights into reaction optimization and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method for constructing this and similar biaryl structures.

Scientific Foundation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds by reacting an organoboron species with an organic halide or pseudohalide, catalyzed by a palladium(0) complex.[5][6] Its popularity stems from its mild reaction conditions, tolerance of a wide array of functional groups, and the low toxicity of its boron-based byproducts.[6][7]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[4][5] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl halide (3-bromo-5-methoxypyridine).[4][8] This step, often the rate-determining one, oxidizes the palladium to a Pd(II) species.[4] For aryl chlorides, which are less reactive, the use of bulky, electron-rich phosphine ligands is crucial to facilitate this step.[3][8]

  • Transmetalation: The organic moiety from the organoboron reagent (4-(trifluoromethoxy)phenylboronic acid) is transferred to the Pd(II) complex.[5] This step requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which then readily transfers its aryl group to the palladium center, displacing the halide.[9][10][11][12]

  • Reductive Elimination: The two organic groups coupled to the palladium center are eliminated to form the final biaryl product, this compound.[4][8] This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[4] Bulky ligands on the palladium catalyst promote this final step.[3]

Diagram of the Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar¹-Pd(II)L₂-X (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition trans_complex Ar¹-Pd(II)L₂-Ar² (Diaryl Complex) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar¹-Ar² (Product) trans_complex->product aryl_halide Ar¹-X (3-bromo-5-methoxypyridine) aryl_halide->oa_complex boronic_acid Ar²-B(OH)₂ + Base (4-(trifluoromethoxy)phenylboronic acid) boronic_acid->trans_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol outlines the synthesis of this compound from 3-bromo-5-methoxypyridine and 4-(trifluoromethoxy)phenylboronic acid.

Materials and Reagents
ReagentM.W. ( g/mol )AmountEquivalentsSupplier
3-Bromo-5-methoxypyridine188.021.00 g1.0Commercially Available
4-(Trifluoromethoxy)phenylboronic acid205.951.20 g1.1Commercially Available
Pd(OAc)₂ (Palladium(II) Acetate)224.5024 mg0.02Sigma-Aldrich
SPhos410.5787 mg0.04Sigma-Aldrich
K₃PO₄ (Potassium Phosphate, tribasic)212.272.25 g2.0Commercially Available
1,4-Dioxane-25 mL-Anhydrous
Water-5 mL-Degassed

Note on Reagent Choice:

  • Aryl Halide: 3-bromo-5-methoxypyridine is chosen over the corresponding chloride for its higher reactivity, which generally allows for milder conditions.[3]

  • Catalyst System: A combination of a simple palladium precursor, Pd(OAc)₂, and a bulky, electron-rich dialkylbiarylphosphine ligand like SPhos is highly effective for coupling heteroaryl halides, ensuring efficient oxidative addition and reductive elimination.[7][13]

  • Base: Anhydrous K₃PO₄ is a strong base suitable for promoting the transmetalation step, particularly in non-aqueous or biphasic systems.[7][14]

  • Solvent: A biphasic mixture of 1,4-dioxane and water is a common and effective solvent system for Suzuki couplings.[15]

Reaction Setup and Execution Workflow

Caption: Step-by-step workflow for the synthesis of the target compound.

Detailed Step-by-Step Protocol
  • Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-methoxypyridine (1.00 g, 5.32 mmol), 4-(trifluoromethoxy)phenylboronic acid (1.20 g, 5.85 mmol, 1.1 eq), potassium phosphate (2.25 g, 10.6 mmol, 2.0 eq), palladium(II) acetate (24 mg, 0.106 mmol, 0.02 eq), and SPhos (87 mg, 0.212 mmol, 0.04 eq).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Using a syringe, add degassed 1,4-dioxane (25 mL) followed by degassed water (5 mL) to the flask.

  • Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 6-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (25 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a solid.[16][17][18]

Product Characterization

The identity and purity of the final product, this compound (MW: 269.22 g/mol ), should be confirmed by standard analytical techniques.[1]

  • ¹H NMR: Expect characteristic signals for the methoxy group (singlet, ~3.9 ppm), aromatic protons on the pyridine ring, and aromatic protons on the phenyl ring (doublets, ~7.4 and 7.6 ppm).

  • ¹³C NMR: Signals should correspond to all 13 unique carbon atoms in the molecule.

  • ¹⁹F NMR: A sharp singlet corresponding to the -OCF₃ group should be observed.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z ≈ 270.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) not formed or oxidized).2. Insufficiently strong or soluble base.3. Poor quality of boronic acid (protodeboronation).1. Ensure a thoroughly deoxygenated system. Use a different Pd precatalyst (e.g., Pd₂(dba)₃). Increase ligand loading slightly.[11]2. Switch to a different base like Cs₂CO₃ or an aqueous solution of K₂CO₃.[14]3. Use fresh boronic acid or consider using the corresponding pinacol ester, which can be more stable.[15]
Significant Homocoupling of Boronic Acid 1. Presence of oxygen.2. Reaction temperature is too high.1. Improve degassing procedure for solvents and ensure a robust inert atmosphere.2. Lower the reaction temperature and monitor for longer reaction times.
Protodeboronation (Loss of Boronic Acid) 1. Presence of excess water or protic sources.2. Certain heteroaryl boronates are inherently unstable.1. Use anhydrous conditions with a base like K₃PO₄ or KF.[7]2. Use the boronic acid MIDA ester or trifluoroborate salt, which are more stable and release the boronic acid slowly under reaction conditions.[15]
Difficult Purification 1. Co-elution with byproducts.2. Residual palladium catalyst.1. Optimize the chromatography solvent system. Recrystallization may be an alternative.[16]2. Pass the crude product through a pad of celite or a scavenger resin to remove residual palladium before chromatography.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Wikipedia. (2026). Suzuki reaction.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • HZPT Blog. (2024, March 4). why use base in suzuki coupling.
  • Cano, R., et al. (2025, August 9). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Wiley Online Library.
  • Valente, C., et al. (2021, August 9). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Mascitti, J. A., & Garcia, J. I. (2005, June 4). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • The Organic Chemistry Channel. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Wolfe, J. P., & Buchwald, S. L. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions.
  • Jutand, A. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Martin, R., & Buchwald, S. L. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
  • Johansen, M. B., et al. (2017, January 23). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Semantic Scholar.
  • Benchchem. (n.d.). This compound.
  • Sandiego State University. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?
  • Perera, D., et al. (2016, October 18). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering.
  • ResearchGate. (2025, August 3).
  • Le-Duff, C. S., et al. (2022, June 30). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution.
  • Fujikawa, K., & Fujioka, T. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC.
  • ResearchGate. (2025, August 10).
  • Singh, A., et al. (2021, August 19). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers.
  • Semantic Scholar. (2010, November 10).
  • Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • CymitQuimica. (n.d.). 3-Ethoxy-5-(4-(trifluoromethoxy)phenyl)pyridine.
  • Akhlaghinia, B. (n.d.).
  • Sigma-Aldrich. (n.d.). This compound.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University.
  • Ferreira, I. C. F. R., et al. (2024, February 15).
  • DiVA. (n.d.). Suzuki reactions in novel liquids.
  • ChemicalBook. (2023, August 10). 3-Methoxy-5-[3-(trifluoromethoxy)phenyl]pyridine.
  • MDPI. (2022, November 7). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one.
  • Tokyo Chemical Industry. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Wrona-Piotrowicz, A., et al. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC.
  • ResearchGate. (n.d.). Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP.

Sources

scale-up synthesis of CAS 1261853-71-7 for pharmaceutical research

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Process Development for Pharmaceutical Intermediates

Executive Summary

CAS 1261853-71-7 , chemically identified as 3-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine , is a privileged biaryl scaffold utilized in the discovery of kinase inhibitors (e.g., c-Met, VEGFR) and ion channel modulators (e.g., Nav1.7). Its structural motif—combining a metabolic "soft spot" (methoxy-pyridine) with a lipophilic, metabolically stable pharmacophore (trifluoromethoxy-phenyl)—makes it a critical building block in modern medicinal chemistry.

This guide details a scalable, chromatography-free synthesis designed for transition from gram-scale discovery to kilogram-scale process development. The protocol prioritizes Green Chemistry principles (solvent selection), Process Safety (thermal control), and Cost Efficiency (catalyst optimization).

Retrosynthetic Analysis & Strategy

The synthesis is driven by a Suzuki-Miyaura cross-coupling. While discovery routes often utilize tetrakis(triphenylphosphine)palladium(0) (


) in DME/Water, this system is unsuitable for scale-up due to the high cost of the catalyst, thermal instability, and the formation of triphenylphosphine oxide byproducts that require chromatography.

Scale-Up Strategy:

  • Coupling Partners: 3-Bromo-5-methoxypyridine is selected as the electrophile due to its stability and commercial availability compared to the corresponding pyridine boronic acid, which is prone to protodeboronation.

  • Catalyst System:

    
     is chosen for its robustness, air stability, and efficiency at low loadings (<1 mol%).
    
  • Solvent System: 2-Methyltetrahydrofuran (2-MeTHF)/Water is used to replace Dioxane/Water. 2-MeTHF is derived from renewable resources, separates easily from water (unlike dioxane), and minimizes emulsion formation.

Figure 1: Retrosynthetic Pathway

Retrosynthesis Target Target Molecule CAS 1261853-71-7 (Biaryl Pyridine) Coupling Suzuki-Miyaura Cross-Coupling Target->Coupling Disconnection SM1 Starting Material A 3-Bromo-5-methoxypyridine (Electrophile) Coupling->SM1 SM2 Starting Material B 4-(Trifluoromethoxy)phenylboronic acid (Nucleophile) Coupling->SM2

Caption: Retrosynthetic disconnection of CAS 1261853-71-7 revealing the key biaryl bond formation.

Detailed Experimental Protocol

Target Scale: 1.0 kg Input (Theoretical Yield: ~1.4 kg)

3.1. Materials & Reagents
ReagentCAS No.[1]Equiv.[2][3][4][5][6][7]Role
3-Bromo-5-methoxypyridine 50720-12-21.0Limiting Reagent
4-(Trifluoromethoxy)phenylboronic acid 176598-81-51.1Nucleophile
Potassium Carbonate (

)
584-08-72.5Base

95464-05-40.005 (0.5 mol%)Catalyst
2-MeTHF 96-47-910 VSolvent
Water (Process) 7732-18-55 VCo-solvent
QuadraPure™ TU N/A5 wt%Pd Scavenger
3.2. Step-by-Step Procedure

Step 1: Reaction Setup

  • Charge a 20 L jacketed glass reactor with 3-Bromo-5-methoxypyridine (1.0 kg) and 4-(Trifluoromethoxy)phenylboronic acid (1.2 kg).

  • Add 2-MeTHF (10.0 L) and agitate at 200 RPM until solids are dissolved.

  • Prepare a solution of

    
      (1.84 kg) in Water  (5.0 L) and charge this to the reactor.
    
    • Note: The biphasic mixture will form. Ensure vigorous stirring (300-350 RPM) for effective mass transfer.

  • Degassing (Critical): Sparge the mixture with Nitrogen (

    
    ) for 30 minutes to remove dissolved Oxygen. Oxygen inhibits the catalytic cycle and promotes homocoupling impurities.
    

Step 2: Catalysis & Heating

  • Add

    
      (21.7 g) as a solid or slurry in minimal 2-MeTHF.
    
  • Heat the reactor jacket to 75°C (Internal temp: 70-72°C).

  • Maintain reflux for 4–6 hours.

  • IPC (In-Process Control): Sample organic layer for HPLC.

    • Specification: Starting material < 0.5% area.

Step 3: Workup & Scavenging

  • Cool the reaction mixture to 25°C.

  • Stop agitation and allow layers to separate (approx. 15-30 min).

  • Drain the lower aqueous layer (waste).

  • Wash the organic layer with 5% NaCl solution (5.0 L).

  • Palladium Removal: Add QuadraPure™ TU (or equivalent thiourea scavenger) (50 g) and agitate at 50°C for 2 hours.

  • Filter the mixture through a pad of Celite® to remove the scavenger resin and residual Pd black.

Step 4: Crystallization (Purification)

  • Concentrate the filtrate under vacuum (45°C) to approximately 3 volumes (3.0 L).

  • Slowly add n-Heptane (10.0 L) over 1 hour while maintaining 45°C.

  • Cool the slurry linearly to 0–5°C over 2 hours.

  • Age the slurry at 0°C for 1 hour.

  • Filter the solid product and wash with cold n-Heptane (2.0 L).

  • Dry in a vacuum oven at 45°C with

    
     bleed for 12 hours.
    
Process Workflow Diagram

Workflow Setup Reactor Setup Charge SM1, SM2, Solvent Degas Degassing N2 Sparge (30 min) Setup->Degas Reaction Reaction Add Catalyst, Heat to 72°C (4-6 Hours) Degas->Reaction IPC IPC Check HPLC < 0.5% SM Reaction->IPC IPC->Reaction Fail (Continue Heating) Workup Workup Phase Cut & Brine Wash IPC->Workup Pass Scavenge Pd Scavenging Add Resin, Filter Workup->Scavenge Cryst Crystallization Solvent Swap to Heptane Scavenge->Cryst Isolate Isolation Filter & Dry Cryst->Isolate

Caption: Operational workflow for the kilogram-scale synthesis of CAS 1261853-71-7.

Analytical Specifications & Quality Control

To ensure the material is suitable for downstream pharmaceutical use (e.g., GLP tox studies), the following specifications must be met.

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Assay HPLC (AUC)≥ 98.5%
Purity HPLC (AUC)≥ 99.0%
Pd Content ICP-MS≤ 20 ppm
Water Content Karl Fischer≤ 0.5% w/w
Identification 1H NMRConforms to structure

1H NMR Data (Predicted, DMSO-d6):


 8.52 (d, J=2.8 Hz, 1H, Py-H), 8.30 (d, J=1.9 Hz, 1H, Py-H), 7.85 (d, J=8.5 Hz, 2H, Ar-H), 7.60 (t, J=2.2 Hz, 1H, Py-H), 7.48 (d, J=8.2 Hz, 2H, Ar-H), 3.92 (s, 3H, OMe).
Safety & Handling (EHS)
  • 3-Bromo-5-methoxypyridine: Irritant. Avoid dust inhalation.

  • Palladium Catalysts: Potential sensitizers. Handle in a fume hood or powder containment enclosure.

  • 2-MeTHF: Flammable liquid (Flash point: -11°C). Ground all equipment to prevent static discharge.

  • Exotherm: The Suzuki coupling is mildly exothermic. Add catalyst at ambient temperature before heating to control the reaction onset.

References
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Magano, J., & Dunetz, J. R. (2011). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177-2250. Link

  • Benchchem. (n.d.). This compound Product Page. Retrieved October 26, 2023. Link

  • CymitQuimica. (n.d.). CAS 1261853-71-7 Technical Data. Retrieved October 26, 2023. Link

  • Dunn, P. J., et al. (2010). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH. (Reference for 2-MeTHF solvent selection).

Sources

purification of 3-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chromatographic Isolation of 3-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine

Executive Summary

This application note details the purification of This compound (CAS: 1261853-71-7), a critical intermediate in medicinal chemistry campaigns targeting CNS receptors (e.g., mGluR modulators) and kinase inhibitors.

The separation of this compound presents a dual challenge:

  • Basicity: The pyridine nitrogen interacts with acidic silanols on standard silica, causing peak tailing and yield loss.[1]

  • Lipophilicity: The trifluoromethoxy (

    
    ) and phenyl groups significantly increase retention in non-polar matrices, often co-eluting with protodeboronated byproducts from Suzuki couplings.
    

This guide provides two validated protocols: a Standard Cost-Effective Method using amine-modified mobile phases and a High-Throughput Method utilizing amine-functionalized stationary phases.

Physicochemical Profile & Separation Logic

To design an effective purification, we must first understand the analyte's behavior in a biphasic system.

FeatureChemical MoietyChromatographic Impact
Basic Center Pyridine Nitrogen (

)
Acts as a Lewis base, hydrogen-bonding with silica silanols (

). Result: Severe peak tailing.
Lipophilic Tail 4-Trifluoromethoxy phenylIncreases

(approx. 3.5–4.0). Result: High solubility in Hexane/Heptane; requires low polarity elution.
Electronic Effect 3-Methoxy GroupElectron-donating by resonance, but inductively withdrawing. Slightly modulates basicity but increases polarity relative to the biaryl core.
The "Silanol Effect" Mechanism

Standard silica gel (


) has a surface pH of ~5.0 due to acidic silanol groups. Without intervention, the pyridine nitrogen becomes transiently protonated or hydrogen-bonded to these sites, resulting in a non-linear adsorption isotherm (tailing).

Diagram 1: Separation Logic & Decision Tree

PurificationLogic Start Crude Mixture (Suzuki Coupling) Analyze TLC Analysis (Hex/EtOAc 8:2) Start->Analyze Decision Is Tailing Observed? Analyze->Decision RouteA Protocol A: Standard Silica + TEA (Cost Effective) Decision->RouteA Yes (Standard) RouteB Protocol B: Amine-Functionalized Silica (High Performance) Decision->RouteB Critical Purity/Scale StepA1 Pre-treat Column with 1% TEA/Hexane RouteA->StepA1 StepB1 Direct Load (No Modifier Needed) RouteB->StepB1 StepA2 Run Gradient: Hex/EtOAc + 1% TEA StepA1->StepA2 StepB2 Run Gradient: Heptane/EtOAc StepB1->StepB2

Caption: Decision matrix for selecting the appropriate stationary phase based on crude profile and resource availability.

Pre-Purification Considerations

Most syntheses of this target involve a Suzuki-Miyaura coupling between 3-bromo-5-methoxypyridine and 4-(trifluoromethoxy)phenylboronic acid [1].

Critical Workup Steps:

  • Palladium Scavenging: Before chromatography, treat the organic layer with a scavenger (e.g., SiliaMetS® Thiol or activated charcoal) to prevent Pd-residues from streaking on the column and catalyzing degradation.

  • Drying: Ensure the crude is completely dry (anhydrous

    
    ). Residual water deactivates silica and alters retention times.
    

Protocol A: Standard Silica with Triethylamine (TEA)

This is the industry-standard approach for basic heterocycles when cost is a factor. The Triethylamine (TEA) acts as a "sacrificial base," saturating the silanol sites so the pyridine analyte passes through without interaction [2].

Reagents:

  • Stationary Phase: Irregular Silica Gel (40–63 µm).

  • Solvent A: Hexane (or Heptane).[2]

  • Solvent B: Ethyl Acetate (EtOAc).

  • Modifier: Triethylamine (TEA).[1]

Step-by-Step Procedure:

  • Mobile Phase Preparation:

    • Prepare Solvent A': Hexane + 1% (v/v) TEA.

    • Prepare Solvent B': EtOAc + 1% (v/v) TEA.

    • Note: Adding TEA to both bottles ensures constant pH throughout the gradient.

  • Column Pre-treatment (The "Neutralization" Step):

    • Pack the column.[3]

    • Flush with 2 Column Volumes (CV) of Solvent A' .

    • Why: This pre-coats the silica with amine. You will observe an exotherm (heat) as the amine neutralizes the acid sites. Wait for the column to cool before loading.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve crude in minimum DCM, add Celite 545 (ratio 1:2 crude:Celite), and evaporate to dryness. Load the powder on top of the column.[3]

    • Reason: The compound has low solubility in pure Hexane; liquid loading in DCM can cause "band broadening" due to solvent strength mismatch.

  • Elution Gradient:

    • Flow Rate: Optimized for column diameter (e.g., 18 mL/min for a 12g cartridge).

    • Gradient Table:

Time (CV)% Solvent B' (EtOAc + TEA)Purpose
0–10%Isocratic hold to elute non-polar impurities (e.g., boronic dimers).
1–100%

20%
Shallow gradient to separate the lipophilic product.
10–1520%

40%
Elute any remaining polar byproducts (e.g., pyridine N-oxides).
  • Detection:

    • Monitor UV at 254 nm (Aromatic system) and 280 nm (Pyridine specific).

Protocol B: Amine-Functionalized Silica (The "Premium" Route)

For scale-up (gram scale) or when TEA contamination is unacceptable (e.g., sensitive biological assays), use Amine (


) bonded silica.

Advantages:

  • No mobile phase modifier required (no TEA smell/removal).

  • Higher loading capacity (basic surface repels the basic analyte, sharpening bands).

  • Reusable cartridges.

Step-by-Step Procedure:

  • Stationary Phase: Commercial

    
     (Amino) Flash Cartridges (e.g., Biotage KP-NH or ISCO RediSep Amine).
    
  • Mobile Phase:

    • Solvent A: Heptane.

    • Solvent B: EtOAc (or Isopropyl Alcohol for higher polarity).

  • Gradient:

    • The compound will elute faster on amine silica than regular silica because the hydrogen-bonding retention mechanism is eliminated.

    • Start with 100% Heptane , ramp to 20% EtOAc over 15 CV.

    • Expect elution typically between 5–15% EtOAc.

Analytical Validation & Troubleshooting

Diagram 2: Workflow for Purity Confirmation

Validation Fraction Collect Fractions TLC TLC Check (Dragendorff Stain) Fraction->TLC Pool Pool Pure Fractions TLC->Pool Single Spot Evap Rotary Evaporation (40°C, <50 mbar) Pool->Evap NMR 1H-NMR / LC-MS Evap->NMR

Caption: Post-column workflow ensuring removal of TEA and solvent residues.

Troubleshooting Table:

IssueObservationRoot CauseSolution
Streaking/Tailing Product elutes over 10+ fractions.Insufficient TEA or "Active" Silica.Increase TEA to 2% or switch to Protocol B (

silica).
Co-elution Product overlaps with starting halide.Gradient too steep.Use a shallower gradient (e.g., 0–10% B over 20 CV).
TEA Residue NMR shows triplets at

1.0 and quartets at

2.5.
TEA salt formation.Dissolve product in EtOAc, wash with sat.

(removes salts) then water.

References

  • Suzuki-Miyaura Coupling Context

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

    • Note: This establishes the synthesis route gener
  • Chromatography of Basic Heterocycles

    • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. Link

    • Note: The foundational text on flash chromatography, modified here for basic amines.
  • Silanol Interactions & Modifiers

    • Biotage Application Note. (2020). Strategies for the Purification of Basic Compounds. Link

    • Note: Validates the use of TEA and Amine-silica for pyridine deriv
  • Molecule Specific Data

    • PubChem CID 54246875 (this compound). National Center for Biotechnology Information. Link

Sources

Troubleshooting & Optimization

improving yield of 3-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine

Current Status: Operational Ticket ID: YIELD-OPT-3M5T Assigned Specialist: Senior Application Scientist, Process Chemistry

Executive Summary

This guide addresses yield optimization for This compound . Low yields in this synthesis are typically caused by three convergent failure modes: protodeboronation of the boronic acid species, catalyst poisoning by the pyridine nitrogen, or hydrolytic instability of the trifluoromethoxy group under forcing conditions.

This support module provides a self-validating protocol designed to bypass these specific pitfalls using steric protection and kinetic control.

Module 1: Strategic Route Selection (Root Cause Analysis)

The Core Problem: Many researchers attempt to couple 3-methoxy-5-pyridineboronic acid with 1-bromo-4-(trifluoromethoxy)benzene . This is the primary cause of yield failure. Pyridine-3-boronic acids are notoriously unstable and undergo rapid protodeboronation (hydrolysis of the C-B bond) in aqueous base, often faster than the transmetalation step.

The Corrective Strategy: Invert the polarity of the coupling partners. You must use the pyridine as the electrophile (halide) and the benzene as the nucleophile (boronic acid) .

  • Partner A (Electrophile): 3-Bromo-5-methoxypyridine (Stable, commercially available).

  • Partner B (Nucleophile): 4-(Trifluoromethoxy)phenylboronic acid (Significantly more stable to protodeboronation).

Visualizing the Disconnection:

Retrosynthesis Target Target: This compound Disconnect Suzuki-Miyaura Disconnection Target->Disconnect WrongRoute Route A (High Risk): Pyridine-Boronic Acid + Aryl Bromide Disconnect->WrongRoute Avoid: Rapid Protodeboronation RightRoute Route B (Recommended): 3-Bromo-5-methoxypyridine + 4-(Trifluoromethoxy)phenylboronic acid Disconnect->RightRoute Select: High Stability

Figure 1: Retrosynthetic strategy highlighting the stability advantage of using the pyridine as the electrophile.

Module 2: Catalyst System & Ligand Selection

Issue: The pyridine nitrogen contains a lone pair that coordinates strongly to Palladium (Pd), displacing the phosphine ligand and forming an inactive "Pd-Pyridine" complex (Catalyst Poisoning).

Solution: Use Buchwald Dialkylbiaryl Phosphine Ligands . Specifically, XPhos or SPhos . These ligands are bulky and electron-rich.

  • Steric Bulk: The biaryl backbone creates a "roof" over the Pd center, physically blocking the pyridine nitrogen from coordinating.

  • Electronic Boost: They facilitate oxidative addition into the electron-rich 3-bromo-5-methoxypyridine bond.

Recommended Catalyst System:

  • Pre-catalyst: XPhos Pd G3 or G4 (Third/Fourth Generation Buchwald Precatalysts).

  • Loading: 1.0 – 2.0 mol%.

Module 3: Optimized Experimental Protocol

Objective: Maximize conversion while preserving the


 group.

Reagents:

Component Equivalents Role
3-Bromo-5-methoxypyridine 1.00 Electrophile
4-(Trifluoromethoxy)phenylboronic acid 1.20 Nucleophile (Slight excess to account for minor degradation)
XPhos Pd G3 0.02 (2 mol%) Catalyst

| Potassium Phosphate (


)  | 2.00 – 3.00 | Base (Anhydrous preferred) |
| Solvent: 1,4-Dioxane / Water  | 4:1 Ratio | Solvent System |

Step-by-Step Workflow:

  • Degassing (Critical):

    • Combine 1,4-dioxane and water in a separate flask. Sparge with Nitrogen or Argon for at least 20 minutes.

    • Why: Oxygen promotes homocoupling of the boronic acid and oxidizes the phosphine ligand.

  • Assembly:

    • To a reaction vial equipped with a stir bar, add:

      • 3-Bromo-5-methoxypyridine (1.0 equiv)

      • 4-(Trifluoromethoxy)phenylboronic acid (1.2 equiv)

      • 
         (2.0 equiv)
        
      • XPhos Pd G3 (2 mol%)

    • Note: If using non-G3 sources (e.g.,

      
       + XPhos), premix the catalyst and ligand in a small amount of solvent for 5 minutes before adding to the main vessel.
      
  • Reaction:

    • Add the degassed solvent mixture via syringe.

    • Seal the vessel immediately.

    • Heat to 80°C .

    • Warning: Do not exceed 100°C. While

      
       is stable, higher temperatures increase the rate of hydrolytic defluorination in basic media.
      
  • Monitoring:

    • Check via LC-MS or TLC after 2 hours. The reaction is typically complete within 2-6 hours.

Troubleshooting Logic Flow:

Troubleshooting Start Issue: Low Yield (<50%) CheckSM Check LCMS: Is Starting Material (Bromide) remaining? Start->CheckSM YesSM Yes: Conversion Stalled CheckSM->YesSM Yes NoSM No: Full Conversion but Low Yield CheckSM->NoSM No OxidativeIssue Diagnosis: Catalyst Poisoning or Deactivation YesSM->OxidativeIssue ProtoIssue Diagnosis: Protodeboronation or Decomposition NoSM->ProtoIssue FixCat Action: Switch to XPhos Pd G3 Increase Temp to 90°C OxidativeIssue->FixCat FixBoron Action: Increase Boronic Acid (1.5 eq) Switch to MIDA Boronate ProtoIssue->FixBoron

Figure 2: Decision tree for diagnosing yield loss based on LCMS data.

Module 4: FAQ & Known Issues

Q1: Can I use


 (Tetrakis)? 
A:  It is not recommended . Triphenylphosphine (

) is not bulky enough to prevent the pyridine nitrogen from binding to the Palladium. This often leads to stalled reactions at 40-50% conversion. If you must use it, you will likely need high loadings (5-10 mol%) and higher temperatures, which risks degrading the

group.

Q2: My product contains a "phenol" impurity (


). What is this? 
A:  This is likely the hydrolysis of the trifluoromethoxy group (

). This occurs if the reaction is too hot (>100°C) or the base is too strong (e.g., hydroxide bases like NaOH/KOH). Stick to Carbonate (

) or Phosphate (

) bases and keep the temperature moderate (80°C).

Q3: How do I remove the excess boronic acid during workup? A: The 4-(trifluoromethoxy)phenylboronic acid can be difficult to separate by chromatography if it co-elutes.

  • Workup Tip: After cooling, treat the crude reaction mixture with 1M NaOH or 30%

    
      (oxidative workup) for 15 minutes. This converts the excess boronic acid into the corresponding phenol, which is much more polar and easily separated via column chromatography or basic extraction.
    

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

Technical Support Center: High-Throughput Optimization of Pyridine Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Category: Cross-Coupling Methodologies (Suzuki-Miyaura & Buchwald-Hartwig) Subject: Optimizing Base Selection for Electron-Deficient Pyridines Status: Open / Guide Generated Assigned Specialist: Senior Application Scientist

Executive Summary: The "Pyridine Problem"

This guide addresses the two primary failure modes encountered when coupling electron-deficient pyridines:

  • Protodeboronation (Suzuki): 2-Pyridine boronic acids are notoriously unstable, undergoing rapid C-B bond cleavage at neutral pH due to zwitterionic intermediates.[1][2]

  • Catalyst Inhibition (General): The Lewis-basic pyridine nitrogen coordinates to the Palladium center (

    
    ), displacing ligands and arresting the catalytic cycle.
    

The Base is the Control Knob. It is not merely a proton acceptor; it dictates the concentration of the active boronate species (transmetallation rate) vs. the concentration of the destructive zwitterion (decomposition rate).

Troubleshooting Module: Suzuki-Miyaura Coupling

Common Symptom: Full consumption of boronic acid, <10% product formation, presence of de-borylated pyridine (H-pyridine).

Root Cause Analysis: The pH-Stability Paradox

Unlike standard aryl boronic acids, 2-pyridine boronic acids exhibit a unique "inverse" stability profile. They are most unstable at neutral pH , where they form a zwitterion (pyridinium cation + boronate anion). This species undergoes rapid unimolecular fragmentation.[1]

The Fix: You must push the equilibrium away from the zwitterion by either:

  • Using anhydrous conditions (preventing hydrolysis).

  • Using Slow-Release Reagents (MIDA boronates) to keep the free acid concentration low.[1]

Protocol A: The Anhydrous Fluoride System (For Free Boronic Acids)

Use this when you cannot use protected boronates.

ComponentRecommendationTechnical Rationale
Base CsF (Cesium Fluoride) Fluoride activates the boronic acid to the boronate species (

) without generating high concentrations of

, which promotes protodeboronation.
Stoichiometry 2.0 - 3.0 equivExcess required to drive transmetallation over decomposition.
Solvent Dioxane or Toluene Must be anhydrous.[3] Avoid alcohols or water.
Additives CuCl (10-20 mol%) Copper facilitates the "Liebeskind-Srogl" type transmetallation, bypassing the slow Pd-transmetallation step.
Protocol B: The MIDA "Slow-Release" System (Gold Standard)

Use this for 2-pyridyl coupling partners.

Mechanism: MIDA boronates are stable to the pyridine nitrogen. Under aqueous basic conditions, the MIDA backbone hydrolyzes slowly, releasing the unstable boronic acid at a rate matching the catalytic turnover.

  • Base:

    
     (3.0 equiv)
    
  • Solvent: Dioxane:Water (5:1). Water is essential here for hydrolysis.

  • Temperature: 60°C (Controlled release).

Visualization: The Protodeboronation Trap

The diagram below illustrates why neutral conditions are fatal for 2-pyridyl substrates and how base selection alters the pathway.

Protodeboronation Start 2-Pyridyl Boronic Acid Zwitterion Zwitterion Intermediate (High Instability) Start->Zwitterion Neutral pH (Equilibrium) Product Coupled Product (Biaryl) Start->Product Path A: Anhydrous CsF (Direct Transmetallation) Start->Product Path B: MIDA Slow Release (Low [Free Acid]) Decomp Decomposed (Pyridine + B(OH)3) Zwitterion->Decomp Rapid C-B Cleavage

Caption: Figure 1. The "Death Valley" of neutral pH. 2-Pyridyl species decompose via the zwitterion.[1] Anhydrous fluoride (Path A) or MIDA slow-release (Path B) bypasses this trap.

Troubleshooting Module: Buchwald-Hartwig Amination

Common Symptom: Dark reaction mixture, catalyst precipitation, no conversion of the halopyridine.

Root Cause Analysis: Base-Induced Inhibition & Side Reactions

Strong bases like Sodium tert-butoxide (


) are standard for Buchwald couplings but are often fatal for electron-deficient pyridines.
  • Nucleophilic Attack:

    
     can attack the electron-deficient pyridine ring (
    
    
    
    ), creating side products.
  • Pd-Coordination: In the absence of a strong chelate, the pyridine nitrogen binds to Pd, shutting down the cycle.

Optimization Matrix: Base Selection Guide
BasepKa (conj.[4][5] acid)Solubility ProfileRisk LevelRecommended Use Case
NaOtBu ~17High (THF/Tol)High Only for electron-rich pyridines (e.g., methoxy-substituted). Avoid with F/CF3-pyridines.
Cs₂CO₃ ~10.3Mod. (Dioxane)Low The Workhorse. Best balance of activation vs. side reactions. Requires higher T (80-100°C).
K₃PO₄ ~12.3Low (Organic)Medium Excellent for sensitive functional groups. Pro-Tip: Must be finely ground.
DBU ~12High (Organic)Medium Use as a soluble additive for difficult substrates, but can poison Pd if ligand is weak.
Protocol C: The "Weak Base" Amination Workflow

Standard Operating Procedure for Halopyridines.

  • Pre-Catalyst: Use Pd-G6-BrettPhos or Pd-G6-RuPhos (0.5 - 2 mol%).

    • Why: These precatalysts activate rapidly without requiring strong base for reduction.

  • Base:

    
     (2.0 equiv) .
    
    • Critical Step: If using granular base, grind to a fine powder using a mortar and pestle inside the glovebox/hood to increase surface area.

  • Solvent: t-Amyl Alcohol or Dioxane.

  • Temperature: 80°C - 100°C.

FAQ: Advanced Troubleshooting

Q1: My base (


) is clumping at the bottom of the flask. Does this matter? 
A:  Yes. These reactions are heterogeneous. The deprotonation happens at the solid-liquid interface.[5]
  • Fix: Add a magnetic stir bar that is large enough to create a vortex.

  • Pro-Tip: Add 50-100 mg of oven-dried Celite or Glass Beads to the reaction. This acts as a mechanical dispersant, preventing the base from forming a "puck" and maintaining high surface area.

Q2: I see "Hydrodehalogenation" (H instead of Br on the pyridine). A: This is a sign of


-hydride elimination or radical abstraction, often caused by the base being too strong or the reaction being too slow.
  • Fix: Switch from

    
     to 
    
    
    
    . Increase the catalyst loading slightly to outcompete the side reaction. Ensure the solvent (e.g., Isopropanol) isn't acting as a hydride source; switch to Toluene.

Q3: Can I use aqueous bases for Buchwald couplings of pyridines? A: generally, No. Water can coordinate to the Pd center or promote hydrolysis of the imine intermediate. However, "Surfactant-mediated" conditions (using TPGS-750-M) allow this in water, but for standard organic synthesis, stick to anhydrous conditions with inorganic carbonate bases.

Decision Tree: Optimization Logic

OptimizationLogic Start Coupling Failure CheckSubstrate Is Substrate a 2-Halopyridine or 2-Pyridyl Boronate? Start->CheckSubstrate Type Identify Coupling Type CheckSubstrate->Type Suzuki Suzuki-Miyaura Type->Suzuki Buchwald Buchwald-Hartwig Type->Buchwald BoronCheck Using Free Boronic Acid? Suzuki->BoronCheck BaseCheck Current Base? Buchwald->BaseCheck Anhydrous Switch to Anhydrous CsF + Dioxane BoronCheck->Anhydrous Yes MIDA Switch to MIDA Boronate Slow Release (K3PO4/H2O) BoronCheck->MIDA No (Using Ester) StrongBase Using NaOtBu? BaseCheck->StrongBase WeakBase Using Cs2CO3? BaseCheck->WeakBase SwitchWeak Switch to Cs2CO3 + Pd-G6 Precatalyst StrongBase->SwitchWeak Side Reactions? Grind Grind Base / Add Celite Check Ligand Sterics WeakBase->Grind No Conversion?

Caption: Figure 2. Logical flow for diagnosing and fixing base-related failures in pyridine cross-coupling.

References

  • Mechanistic Basis of Protodeboronation: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters.[6] J. Am. Chem. Soc. 2010 , 132, 13100–13112.

  • MIDA Boronates (Slow Release Strategy): Knapp, D. M.; Gillis, E. P.; Burke, M. D. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling of 2-Pyridyl Boronate MIDA Esters. J. Am. Chem. Soc. 2009 , 131, 6961–6963.

  • Buchwald-Hartwig Base Effects & Precatalysts: Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[5][7][8] Chem. Rev. 2016 , 116, 12564–12649.

  • Anhydrous Fluoride Conditions: Knauber, T.; Arikan, F.; Röschenthaler, G.-V.; Gooßen, L. J. Pd-Catalyzed Cross-Coupling of 2-Pyridylboronates with Aryl Halides. Chem. Eur. J. 2011 , 17, 2689–2697.

  • Base Grinding & Heterogeneity: Ingoglia, B. T.; Wagen, C. C.; Buchwald, S. L. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling Reactions. Tetrahedron 2019 , 75, 4199–4211.

Sources

troubleshooting low conversion in 3-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during this synthesis, which is typically achieved via a Suzuki-Miyaura cross-coupling reaction. Our goal is to move beyond simple procedural steps and delve into the causality behind experimental challenges, empowering you to optimize your reaction for high yield and purity.

Introduction: The Suzuki-Miyaura Coupling Pathway

The synthesis of this compound is a cornerstone reaction for accessing a key structural motif in medicinal and agrochemical research.[1][2] The most common and versatile method for constructing the pivotal biaryl bond is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4] This reaction couples an organoboron species, in this case, 4-(trifluoromethoxy)phenylboronic acid , with a halide or pseudohalide, 3-bromo-5-methoxypyridine .

The reaction's success hinges on a delicate interplay between the palladium catalyst, ligand, base, and solvent, all working in concert to execute a complex catalytic cycle.[4] Understanding this cycle is the first step in effective troubleshooting.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd Transmetalation Transmetalation (Ar-Pd(II)-Ar') OxAdd->Transmetalation RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product ArX 3-bromo-5-methoxypyridine (Ar-X) ArX->OxAdd ArBOH [Ar'B(OH)₃]⁻ ArBOH->Transmetalation Base Base (e.g., K₂CO₃, K₃PO₄) BoronicAcid 4-(trifluoromethoxy)phenyl boronic acid (Ar'B(OH)₂) Base->BoronicAcid BoronicAcid->ArBOH Activation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction has a very low conversion rate or has stalled completely. What are the most common initial checks?

Low conversion is the most frequent issue. Before making significant changes to your protocol, always start with the fundamentals. A systematic check of these variables can often solve the problem without extensive re-optimization.[5][6]

Initial Diagnostic Checklist:

  • Inert Atmosphere Integrity: The active Pd(0) catalyst is highly sensitive to oxygen, which can cause oxidation to inactive Pd(II) species or the formation of palladium black.[5][7]

    • Troubleshooting Step: Ensure your solvent was properly degassed using methods like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen) for at least 30 minutes.[8] Maintain a positive pressure of inert gas throughout the reaction setup and duration.

  • Reagent Quality and Stoichiometry: The purity and stability of your starting materials are paramount.

    • Aryl Halide (3-bromo-5-methoxypyridine): Verify the purity of this reagent. Impurities can interfere with the catalyst. It is a key intermediate in the synthesis of various pharmaceuticals.[9]

    • Boronic Acid (4-(trifluoromethoxy)phenylboronic acid): Boronic acids are susceptible to degradation over time, especially when exposed to air and moisture, leading to a side reaction called protodeboronation where the boron group is replaced by a hydrogen.[7][10] Use a fresh bottle or a recently purchased batch. It is a versatile compound widely used in organic synthesis.[11] It is advisable to use a slight excess (1.1-1.5 equivalents) of the boronic acid to compensate for potential degradation and drive the reaction to completion.

  • Reaction Temperature and Stirring:

    • Troubleshooting Step: Confirm that your heat source is calibrated and the reaction is being maintained at the target temperature. For many Suzuki couplings, temperatures between 80-110°C are common.[8] Ensure stirring is vigorous enough to keep all components, especially the base, well-suspended, which is crucial for biphasic reactions.[5]

Q2: I've confirmed my setup and reagents are sound, but the yield is still poor. Could my palladium catalyst or ligand be the issue?

Yes, the catalyst system is the heart of the reaction, and its performance is nuanced. Several factors related to the palladium source and ligand can lead to low conversion.

  • Catalyst Source and Pre-catalyst: Palladium is typically introduced as a stable Pd(II) pre-catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) which is reduced in situ to the active Pd(0) species.[10][12] If this reduction is inefficient, the catalytic cycle never fully initiates.

    • Expert Insight: Using pre-formed, air-stable Pd(0) sources like Pd₂(dba)₃ can be effective, but their activity can degrade over time.[13] Modern, well-defined pre-catalysts like the Buchwald palladacycles are often more reliable for generating the active catalyst cleanly.[13]

  • Ligand Choice and Ratio: The ligand stabilizes the palladium center and modulates its reactivity. For coupling an electron-rich pyridine with an arylboronic acid, a ligand that promotes both oxidative addition and reductive elimination is key.

    • Oxidative Addition: The 3-bromo-5-methoxypyridine is relatively electron-rich due to the methoxy group, which can make the initial oxidative addition step sluggish.[14] Using electron-rich and bulky phosphine ligands can accelerate this step.[4][10]

    • Reductive Elimination: Bulky ligands also promote the final reductive elimination step to release the product.[10]

  • Catalyst Loading: While typical loadings are 1-5 mol%, if you suspect slow catalysis, a modest increase in catalyst loading might improve conversion. However, this can also increase the rate of side reactions.

Troubleshooting Protocol: Catalyst System

  • Use a Fresh Catalyst Source: Purchase a new bottle of your palladium pre-catalyst and ligand.

  • Screen Different Ligands: If using a standard ligand like PPh₃, consider switching to a more specialized ligand known for challenging couplings.

Ligand TypeExampleKey Advantage
Buchwald-type BiarylphosphinesSPhos, XPhosHighly active for electron-rich and sterically hindered substrates.
FerrocenylphosphinesdppfGood general-purpose ligand with high stability.
N-Heterocyclic Carbenes (NHCs)IPr, IMesStrong electron donors, very effective for aryl chlorides and challenging substrates.[3]
Q3: I'm observing significant side products. What are they and how can I prevent them?

Side product formation directly consumes your starting materials and complicates purification. The most common culprits in a Suzuki reaction are homocoupling and protodeboronation.

Side_Reactions cluster_0 Desired Reaction cluster_1 Side Reactions ArX Ar-X ArAr Ar-Ar' ArX->ArAr ArB Ar'-B(OH)₂ ArB->ArAr Homocoupling Homocoupling (Ar'-Ar') Protodeboronation Protodeboronation (Ar'-H) ArB2 Ar'-B(OH)₂ ArB2->Homocoupling ArB3 Ar'-B(OH)₂ ArB3->Protodeboronation

Caption: Desired vs. common side reactions in Suzuki coupling.

  • Homocoupling of Boronic Acid: Two molecules of the 4-(trifluoromethoxy)phenylboronic acid can couple to form a symmetric biaryl impurity. This is often promoted by the presence of oxygen or unreduced Pd(II) species in the reaction mixture.[10]

    • Solution: Rigorous degassing is the best prevention. Ensuring efficient reduction of your Pd(II) pre-catalyst to Pd(0) is also critical.

  • Protodeboronation: As mentioned, this is the loss of the boronic acid group, replacing it with a hydrogen atom to form trifluoromethoxybenzene. This is often caused by excess water, high temperatures, or certain bases.

    • Solution: Use fresh boronic acid, avoid excessively high temperatures or prolonged reaction times, and ensure your base is suitable. Sometimes, using boronic esters (e.g., pinacol esters) can increase stability and reduce this side reaction.[10][15]

Q4: How do I select the optimal base and solvent for this specific synthesis?

The base and solvent are not passive components; they actively participate in and influence the catalytic cycle. Their choice can dramatically affect yield.[16][17]

  • The Role of the Base: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species ([ArB(OH)₃]⁻ or [ArB(OR)(OH)₂]⁻), which is necessary for the transmetalation step.[3][16]

    • Weak vs. Strong Bases: A base that is too weak may not activate the boronic acid sufficiently. A base that is too strong can promote side reactions or degradation of sensitive functional groups.

    • Expert Insight: For this system, inorganic bases are generally preferred. Potassium carbonate (K₂CO₃) is a good starting point, but if yields are low, switching to a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can often improve the rate of transmetalation and overall yield.[16]

  • The Role of the Solvent: The solvent must solubilize the reactants and catalyst. Often, a mixture of an organic solvent and water is used.

    • Solvent Choice: Common solvents include 1,4-dioxane, toluene, DMF, and THF. The addition of water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[10]

    • Optimization Protocol: If conversion is low, screening a panel of solvents and bases is a highly effective optimization strategy.

Table 1: Recommended Screening Conditions for Optimization

EntryBase (2-3 equiv.)Solvent System (e.g., 4:1 ratio)Temperature (°C)
1K₂CO₃Toluene / H₂O100
2K₃PO₄Toluene / H₂O100
3Cs₂CO₃1,4-Dioxane / H₂O100
4K₃PO₄1,4-Dioxane / H₂O100

General Troubleshooting Workflow

Troubleshooting_Workflow Start Low Conversion Observed Check_Basics Step 1: Verify Fundamentals - Inert Atmosphere? - Reagent Quality/Purity? - Correct Temperature? Start->Check_Basics Basics_OK Issue Persists Check_Basics->Basics_OK Troubleshoot_Catalyst Step 2: Evaluate Catalyst System - Use Fresh Catalyst/Ligand - Increase Catalyst Loading? - Screen New Ligands (e.g., Buchwald) Basics_OK->Troubleshoot_Catalyst Yes Success Reaction Optimized Basics_OK->Success No, Fixed Catalyst_OK Issue Persists Troubleshoot_Catalyst->Catalyst_OK Optimize_Conditions Step 3: Screen Base & Solvent - Try Stronger Base (K₃PO₄, Cs₂CO₃) - Change Solvent (Dioxane, Toluene) Catalyst_OK->Optimize_Conditions Yes Catalyst_OK->Success No, Fixed Conditions_OK Issue Persists Optimize_Conditions->Conditions_OK Analyze_Side_Products Step 4: Analyze Byproducts - Check for Homocoupling (Ar'-Ar') - Check for Protodeboronation (Ar'-H) Conditions_OK->Analyze_Side_Products Yes Conditions_OK->Success No, Fixed End Consult Literature for Advanced Strategies Analyze_Side_Products->End

Caption: A systematic workflow for troubleshooting low conversion.

References

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
  • Optimizing Suzuki Coupling Reactions.CovaSyn.
  • Troubleshooting low conversion in Suzuki coupling reactions.BenchChem.
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.BenchChem.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.Organic Chemistry Frontiers (RSC Publishing). DOI:10.1039/D4QO02335H.
  • Troubleshooting: How to Improve Yield.Department of Chemistry: University of Rochester.
  • This compound.BenchChem.
  • Technical Support Center: Troubleshooting Low Yields in the Suzuki Coupling of 4-Bromobiphenyl.BenchChem.
  • Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs.
  • Suzuki Coupling.Organic Chemistry Portal.
  • Diagnosing issues with a failed Suzuki coupling?Reddit r/Chempros.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Suzuki-Miyaura Coupling.Chemistry LibreTexts.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.PMC.
  • 4-(Trifluoromethoxy)phenylboronic acid.Chem-Impex.
  • 3-Bromo-5-methoxypyridine.Chem-Impex.
  • The Suzuki Reaction.Chem 115 Myers Group, Harvard University.
  • Suzuki–Miyaura cross coupling is not an informative reaction to demonstr
  • Cross-Coupling Reaction Manual: Desk Reference.Sigma-Aldrich.

Sources

stability of trifluoromethoxy group under basic coupling conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Trifluoromethoxy (OCF₃) Group Stability in Cross-Coupling

Executive Summary

The trifluoromethoxy (–OCF₃) group is a privileged motif in medicinal chemistry, valued for its high lipophilicity (Hansch


 = +1.[1]04) and metabolic stability.[1][2] While the C–F bond is robust (approx. 116 kcal/mol), the Ar–OCF₃ bond is not inert .[1]

Under basic cross-coupling conditions (Suzuki-Miyaura, Buchwald-Hartwig), the OCF₃ group is generally stable, but specific failure modes exist.[1] The primary instability pathway is fluoride elimination triggered by harsh bases or specific metal-ligand environments, leading to the formation of phenols or fluorophosgene equivalents.[1] This guide details the operational boundaries to prevent these side reactions.

Troubleshooting & Diagnostics (FAQ)

Q1: My reaction mixture turned black immediately upon heating, and I observe significant phenol formation. What happened? A: You likely triggered fluoride elimination .[1]

  • Cause: This is often caused by the combination of a strong base (e.g.,

    
    -BuOK) and high temperatures (>100 °C), or a palladium catalyst that is too "naked" (insufficient ligand stabilization).[1] The base attacks the aromatic ring or facilitates the extrusion of fluoride, leading to an intermediate that hydrolyzes to a phenol.
    
  • Solution: Switch to a milder base like K₃PO₄ or Cs₂CO₃ .[1] If a strong base is required (e.g., for Buchwald couplings), lower the temperature to <80 °C and use a bulky, electron-rich ligand (e.g., BrettPhos, XPhos) to speed up the reductive elimination over the decomposition pathway.[1]

Q2: Can I use alkoxide bases (NaOtBu, KOtBu) with OCF₃-containing substrates? A: Proceed with caution.

  • Risk: While OCF₃ is less labile than a triflate, strong alkoxide bases can trigger Directed Ortho Metalation (DoM) at the position ortho to the OCF₃ group.[1] This lithiated/metalated species can then undergo fragmentation or side reactions with electrophiles.[1]

  • Recommendation: For Buchwald-Hartwig aminations, try Cs₂CO₃ first.[1] If

    
    -BuOK is necessary, ensure the substrate lacks acidic protons ortho to the OCF₃ group, or run the reaction at lower temperatures.[1]
    

Q3: Is the OCF₃ group compatible with aqueous Suzuki conditions? A: Yes, highly compatible.

  • The OCF₃ group is stable to hydrolysis under standard aqueous basic conditions (e.g., K₂CO₃/Toluene/H₂O).[1] The hydrophobicity of the OCF₃ group often helps the substrate partition into the organic phase, protecting it from hydroxide attack.

Technical Deep Dive: Mechanisms of Instability

Understanding the decomposition mechanism is critical for designing robust processes. The OCF₃ group can decompose via a metal-assisted fluoride elimination pathway.[1]

Figure 1: OCF₃ Decomposition Pathway vs. Productive Coupling[1]

OCF3_Stability Substrate Ar-OCF3 Substrate Pd_Complex Pd(II) Intermediate Substrate->Pd_Complex Oxidative Addition Product Coupled Product (Stable) Pd_Complex->Product Reductive Elimination (Fast w/ Bulky Ligands) Elimination Fluoride Elimination (Transition State) Pd_Complex->Elimination High Temp / Strong Base FluoroPhos Fluorophosgene Equivalent Elimination->FluoroPhos - F- Phenol Ar-OH (Phenol) + Fluoride Salts FluoroPhos->Phenol Hydrolysis

Caption: Kinetic competition between productive reductive elimination (Green) and destructive fluoride elimination (Red).[1] Bulky ligands accelerate the green path.

Recommended Protocols

Protocol A: Robust Suzuki-Miyaura Coupling (High Stability)

Best for: Standard aryl bromide/chloride coupling with boronic acids.[1]

  • Reagents:

    • Substrate: Ar-Br containing OCF₃ (1.0 equiv)[1]

    • Boronic Acid: Ar-B(OH)₂ (1.2 equiv)[1]

    • Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%) or Pd(OAc)₂/SPhos[1]

    • Base: K₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv)[1][3]

    • Solvent: Toluene/Water (4:[1]1) or Dioxane/Water (4:1)[1]

  • Procedure:

    • Charge solids into a reaction vial.

    • Evacuate and backfill with Argon (3x).[1]

    • Add degassed solvents.[1][4]

    • Heat to 80 °C for 4–12 hours.

    • Note: Avoid temperatures >100 °C to minimize defluorination.[1]

Protocol B: Buchwald-Hartwig Amination (Base Sensitive)

Best for: Amination of OCF₃-bearing aryl halides.[1]

  • Reagents:

    • Substrate: Ar-Br containing OCF₃ (1.0 equiv)[1]

    • Amine: 1.2 equiv

    • Catalyst: Pd₂dba₃ (1-2 mol%)[1]

    • Ligand: BrettPhos or RuPhos (2-4 mol%) — Critical for allowing weaker bases.[1]

    • Base: Cs₂CO₃ (2.0 equiv) is preferred.[1] Use NaOtBu only if Cs₂CO₃ fails.[1]

    • Solvent:

      
      -BuOH or Dioxane (anhydrous).[1]
      
  • Procedure:

    • Strictly anhydrous conditions are recommended if using alkoxide bases.[1]

    • Heat to 80–90 °C .

    • Monitor by LCMS for phenol formation (Ar-OH), which indicates OCF₃ degradation.[1]

Data: Base Compatibility Matrix

Base TypeSpecific BaseCompatibility with OCF₃Notes
Carbonates K₂CO₃, Cs₂CO₃Excellent Standard for Suzuki.[1] Safe up to reflux in most solvents.[1]
Phosphates K₃PO₄Excellent Good alternative if Carbonates are too weak.[1]
Alkoxides NaOtBu, KOtBuModerate/Risk Can trigger ortho-deprotonation or fluoride elimination at high T.
Hydroxides NaOH, KOHGood Safe in biphasic mixtures; avoid in high-boiling alcohols.[1]
Amides LiHMDS, LDAPoor High risk of directed metalation and decomposition.[1]

References

  • General Stability & Properties

    • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.[1][2][5][6][7]

    • Source: NIH / PMC (2025).[1]

    • URL:[Link]

  • Suzuki Coupling Conditions

    • Title: Application Notes for Suzuki Coupling Reactions Using 1-(Bromomethyl)-2-(trifluoromethyl)benzene.
    • Source: BenchChem.[1]

  • Decomposition Mechanisms

    • Title: Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorin
    • Source: Freie Universität Berlin (Dissertation).[1][7]

    • URL:[Link][1]

  • Base Selection Guide

    • Title: A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
    • Source: BenchChem.[1]

Sources

Technical Support Center: Purification of 3-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 3-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the isolation of this compound from its starting materials and reaction byproducts, providing in-depth, field-proven troubleshooting advice in a direct question-and-answer format.

Understanding the Chemistry: The Suzuki-Miyaura Coupling

The synthesis of this compound typically proceeds via a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. In this specific case, the likely starting materials are 3-bromo-5-methoxypyridine and 4-(trifluoromethoxy)phenylboronic acid .[1][2]

Understanding this synthetic route is crucial as it informs the potential impurity profile of your crude product. Common impurities include unreacted starting materials, homocoupled byproducts, and products of protodeborylation.[3][4][5] This guide will equip you with the knowledge to effectively separate your target molecule from these contaminants.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude reaction mixture is complex. What are the likely impurities I need to remove?

A1: Following a Suzuki-Miyaura coupling, your primary impurities are likely to be:

  • Unreacted Starting Materials:

    • 3-bromo-5-methoxypyridine

    • 4-(trifluoromethoxy)phenylboronic acid

  • Homocoupling Byproducts:

    • Biphenyl derivative from the coupling of two molecules of 4-(trifluoromethoxy)phenylboronic acid.

    • Bipyridine derivative from the coupling of two molecules of 3-bromo-5-methoxypyridine.

  • Protodeborylation Product:

    • Trifluoromethoxybenzene, formed by the replacement of the boronic acid group with a hydrogen atom.[4]

  • Residual Palladium Catalyst: The palladium catalyst used in the reaction.[4]

  • Inorganic Salts: From the base used in the reaction (e.g., potassium carbonate, sodium bicarbonate).

A logical workflow for identifying and addressing these impurities is essential for a successful purification.

crude_mixture Crude Reaction Mixture aqueous_workup Aqueous Workup crude_mixture->aqueous_workup Removes inorganic salts acid_base_extraction Acid-Base Extraction aqueous_workup->acid_base_extraction Separates basic product from acidic/neutral impurities chromatography Column Chromatography acid_base_extraction->chromatography Removes closely related organic impurities recrystallization Recrystallization chromatography->recrystallization Final polishing for solid products pure_product Pure Product recrystallization->pure_product

Caption: General purification workflow for Suzuki coupling products.

Q2: I'm struggling to remove the unreacted 4-(trifluoromethoxy)phenylboronic acid. What's the best approach?

A2: The acidic nature of the boronic acid group provides a straightforward method for its removal: an acid-base extraction.[6][7] Your target compound, a pyridine derivative, is basic and can be separated from acidic and neutral impurities.

Expert Insight: While a simple aqueous wash can remove some of the boronic acid, a proper acid-base extraction is far more effective.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.[6]

  • Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic pyridine product will be protonated to form a water-soluble pyridinium salt, which will move to the aqueous layer.[6] The neutral and acidic impurities (including the boronic acid) will remain in the organic layer.

  • Separation: Carefully separate the two layers.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 6 M NaOH) until the pH is >10. This will deprotonate the pyridinium salt, regenerating your neutral product which will precipitate or form an oily layer.[6]

  • Back-Extraction: Extract the liberated product back into an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified pyridine derivative.[6]

start Crude Mixture in Organic Solvent add_acid Wash with Aqueous Acid start->add_acid separate1 Separate Layers add_acid->separate1 organic_layer1 Organic Layer: Boronic Acid, Homocoupled Byproducts separate1->organic_layer1 aqueous_layer1 Aqueous Layer: Protonated Product separate1->aqueous_layer1 basify Basify Aqueous Layer aqueous_layer1->basify back_extract Back-extract with Organic Solvent basify->back_extract separate2 Separate Layers back_extract->separate2 organic_layer2 Organic Layer: Purified Product separate2->organic_layer2 dry_evaporate Dry and Evaporate organic_layer2->dry_evaporate pure_product Pure Product dry_evaporate->pure_product

Caption: Workflow for Acid-Base Extraction of Pyridine Derivatives.

Q3: After acid-base extraction, I still see impurities in my product by TLC/LC-MS. How can I improve the purity?

A3: If impurities persist after extraction, column chromatography is the next logical and powerful purification step. This technique separates compounds based on their differential adsorption to a stationary phase.[6]

Choosing Your Conditions:

ParameterRecommendationRationale
Stationary Phase Silica GelA standard and effective choice for many organic compounds.
Mobile Phase (Eluent) Hexane/Ethyl Acetate GradientStart with a low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. Your product is moderately polar and should elute after less polar byproducts like the homocoupled biphenyl.
TLC Monitoring EssentialUse Thin Layer Chromatography (TLC) to monitor the separation and identify the fractions containing your pure product.[6]

Troubleshooting Common Chromatography Issues:

  • Peak Tailing: Pyridine derivatives can interact strongly with the acidic silanol groups on silica gel, leading to tailing peaks. Adding a small amount of a competing base, like triethylamine (0.1-1%), to your eluent can mitigate this by masking the active sites on the silica.[8]

  • Poor Separation: If your product co-elutes with an impurity, optimizing the solvent system is key. Try a different solvent system, for example, dichloromethane/methanol, to alter the selectivity of the separation.[8]

Experimental Protocol: Flash Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in your starting eluent (e.g., 95:5 hexane:ethyl acetate) and pack it into a column, ensuring no air bubbles are trapped.[6]

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and load it onto the column. For less soluble samples, "dry loading" (adsorbing the sample onto a small amount of silica gel before adding it to the column) is recommended.[4]

  • Elution: Begin eluting with your starting solvent mixture, gradually increasing the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent by rotary evaporation.[6]

Q4: My final product is a solid but appears oily or discolored. What is the best way to obtain clean, crystalline material?

A4: For solid products, recrystallization is an excellent final purification step to remove minor impurities and obtain a high-purity, crystalline material.[4][9] The principle of recrystallization is based on the differential solubility of your product and impurities in a given solvent at different temperatures.

Solvent Selection is Key:

The ideal recrystallization solvent is one in which your product is:

  • Sparingly soluble at room temperature.

  • Highly soluble at the solvent's boiling point.

  • Impurities should either be highly soluble at all temperatures or insoluble at all temperatures.

Potential Recrystallization Solvents for Biaryl Compounds:

  • Hexanes[9]

  • Hexanes/Methanol mixture[9]

  • Ethanol

  • Isopropanol

  • Toluene

Experimental Protocol: Recrystallization

  • Dissolution: In a flask, add a minimal amount of the hot recrystallization solvent to your crude solid until it just dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin. For better yields, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.[9]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[9]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Proactive Troubleshooting: Optimizing the Suzuki Reaction to Simplify Purification

The complexity of your purification is directly related to the success of your reaction. A clean reaction with high conversion will save significant time and resources in downstream processing.

Common Suzuki Coupling Issues and Solutions:

IssuePotential CauseTroubleshooting Steps
Low Yield/Incomplete Conversion - Inactive catalyst- Poor quality reagents- Suboptimal temperature- Ensure proper degassing to prevent catalyst oxidation.[3][10]- Use fresh, high-purity starting materials and anhydrous solvents.[3][10]- Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[3]- Cautiously increase the reaction temperature.[3]
Significant Homocoupling - Presence of oxygen- Use of a Pd(II) precatalyst- Rigorously degas your reaction mixture.[3][5]- Consider using a Pd(0) source like Pd(PPh₃)₄.[3]
Protodeborylation - Presence of water or protic impurities- Use anhydrous solvents and reagents.[10]

By addressing these potential issues during the reaction setup, you can significantly reduce the formation of byproducts, leading to a cleaner crude product and a more straightforward purification process.

References

  • Purification of different Pyridines using Waters X-bridge prep column - Flash-Chromatography. Interchim. Available at: [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Sandiego Miramar College. Available at: [Link]

  • Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis. Available at: [Link]

  • Purification of Pyridine. LookChem. Available at: [Link]

  • Method for recovery of pyridine bases. Google Patents.
  • Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. ResearchGate. Available at: [Link]

  • Acid–base extraction. Wikipedia. Available at: [Link]

  • Method for purification of pyridine, and method for production of chlorinated pyridine. Google Patents.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Available at: [Link]

  • PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Science Publishing. Available at: [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling?. Reddit. Available at: [Link]

  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. MDPI. Available at: [Link]

  • Biaryl synthesis by C-C coupling. Organic Chemistry Portal. Available at: [Link]

  • Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. PubMed. Available at: [Link]

  • Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Pyridine. Wikipedia. Available at: [Link]

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. Available at: [Link]

  • Pyridine Synthesis: Cliff Notes. Baran Lab. Available at: [Link]

  • (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. MDPI. Available at: [Link]

  • Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. Google Patents.
  • (3-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid. MySkinRecipes. Available at: [Link]

  • 3-Bromo-5-meth-oxy-4-(4-methyl-piperidin-1-yl)furan-2(5H)-one. PubMed. Available at: [Link]

  • 3-Bromo-5-(3-methoxyphenyl)pyridine. MySkinRecipes. Available at: [Link]

  • 3-Bromo-5-(4-methoxyphenyl)pyridine. Amerigo Scientific. Available at: [Link]

Sources

Technical Support Center: Solving Solubility Issues of Fluorinated Biaryl Pyridines in NMR Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting strategies and practical solutions for a common and frustrating challenge in chemical analysis: the poor solubility of fluorinated biaryl pyridine compounds in standard deuterated solvents for Nuclear Magnetic Resonance (NMR) spectroscopy.

The unique structural characteristics of these molecules—namely the rigid, planar biaryl system prone to π-stacking, combined with the high electronegativity and lipophilicity of fluorine substituents—often lead to aggregation and precipitation, complicating structural elucidation.[1][2][3] This guide is structured to walk you through a logical progression of techniques, from simple physical methods to advanced instrumental solutions, to help you acquire high-quality NMR data.

Section 1: Troubleshooting Guide: A Systematic Approach

When a carefully weighed sample of your fluorinated biaryl pyridine appears insoluble in a standard NMR solvent like Chloroform-d (CDCl₃), resist the urge to immediately discard the sample. Incomplete dissolution can manifest in your spectrum as shimming problems, a rolling baseline, broadened peaks, or a complete absence of expected signals.[4][5] Follow this tiered approach to systematically resolve the issue.

Tier 1: Initial Assessment & Physical Methods

Before resorting to more complex solutions, simple physical interventions can often be effective. These methods aim to increase the rate of dissolution by overcoming the activation energy barrier for the solvation process.

  • Vortexing & Sonication:

    • Action: After adding the deuterated solvent to your sample in the NMR tube, vortex the tube vigorously for 30-60 seconds. If solid particles remain, place the tube in a sonicating bath for 2-5 minutes.

    • Causality: Sonication uses high-frequency sound waves to create micro-cavitations in the solvent. The collapse of these bubbles generates localized energy, which helps to break apart the crystal lattice of the solid solute and facilitate its interaction with solvent molecules.

  • Gentle Heating:

    • Action: Use a heat gun on a low setting to gently warm the NMR tube while agitating it. Be careful not to heat it too quickly or to a temperature exceeding the solvent's boiling point.

    • Causality: For most compounds, solubility increases with temperature. Heating provides the thermal energy needed to disrupt intermolecular forces (like π-stacking) within the solute, allowing solvent molecules to solvate it more effectively.

    • Critical Note: This method is only suitable for thermally stable compounds. If your molecule is prone to degradation, this step should be avoided. Always cool the sample to room temperature before inserting it into the NMR magnet to avoid damaging the probe.

Tier 2: Rational Solvent Selection

If physical methods fail, the initial solvent choice is likely incompatible with your compound's polarity. The principle of "like dissolves like" is paramount. Fluorinated biaryl pyridines are complex molecules with both non-polar (biaryl rings) and polar (pyridine nitrogen, fluorine dipoles) regions.

  • Switch to a More Polar Aprotic Solvent:

    • Action: If CDCl₃ fails, try a more polar aprotic solvent. The most common and effective choices are Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Acetone-d₆.[6]

    • Causality: DMSO-d₆ is a powerful, highly polar solvent with a high dielectric constant, making it excellent for dissolving a wide array of organic compounds, including those with strong dipole moments or hydrogen bonding capabilities.[7] Acetone-d₆ is a good intermediate-polarity option.

  • Consider an Aromatic Solvent:

    • Action: Try dissolving the sample in Benzene-d₆ or Toluene-d₈.

    • Causality: Aromatic solvents can interact favorably with the biaryl rings of your compound through π-π interactions. This can sometimes disrupt the solute's self-aggregation (π-stacking) and promote dissolution. Aromatic solvents are also known to induce significant changes in the chemical shifts of nearby protons (Aromatic Solvent Induced Shifts, or ASIS), which can be a useful side effect for resolving overlapping signals.[8]

  • For Compounds with Exchangeable Protons:

    • Action: If your molecule has acidic or basic sites (e.g., -OH, -NH₂, -COOH), Methanol-d₄ (CD₃OD) or Deuterium Oxide (D₂O) with a small amount of DCl or NaOD to adjust pH can be effective.[9]

    • Causality: Protic solvents like methanol can engage in hydrogen bonding, while D₂O is ideal for water-soluble salts. The exchange of labile protons with deuterium from the solvent will cause those signals to disappear from the ¹H NMR spectrum, which can also be structurally informative.

Tier 3: Advanced Solvent Systems (Co-Solvents)

Sometimes, a single solvent isn't sufficient. A mixed-solvent system, or co-solvency, can dramatically increase solubility.[4]

  • The "Magic Mixture" Approach:

    • Action: Dissolve or suspend your compound in a less-polar solvent like CDCl₃, then add a small amount (e.g., 1-2 drops, or ~5% v/v) of a highly polar co-solvent like DMSO-d₆ or CD₃OD.

    • Causality: The small fraction of the highly polar co-solvent can disrupt the key intermolecular interactions that cause insolubility, allowing the bulk solvent to then solvate the molecule. This is often more effective than using the polar solvent alone.

  • Acidic/Basic Co-Solvents:

    • Action: For stubborn cases, a few microliters of Trifluoroacetic acid-d (TFA-d) can be added to a solvent like CDCl₃.

    • Causality: TFA-d will protonate basic sites, such as the pyridine nitrogen. The resulting salt is often much more soluble than the neutral parent molecule. Be aware that this will significantly alter the chemical shifts of protons near the protonated site.

Tier 4: Instrumental & Advanced Techniques

If all solvent-based approaches fail, the next step is to use the NMR spectrometer's capabilities or consider alternative NMR methods.

  • Variable Temperature (VT) NMR:

    • Action: Acquire the spectrum at an elevated temperature (e.g., in 10-20 °C increments, up to a safe limit for the solvent and probe).[10]

    • Causality: As mentioned, solubility generally increases with temperature. VT-NMR allows you to find a temperature at which your compound dissolves sufficiently to yield a good spectrum.[11][12] Many poorly soluble compounds become amenable to analysis at 50-80 °C in solvents like DMSO-d₆ or Toluene-d₈. This technique can also provide information on dynamic processes within the molecule.[12][13]

  • Solid-State NMR (ssNMR):

    • Action: If the compound is truly insoluble in all reasonable solvents, ssNMR is the final option.

    • Causality: ssNMR analyzes the sample in its solid, powdered state, completely bypassing the issue of solubility.[14][15] While it is a powerful technique for studying the structure and dynamics of insoluble materials, the resulting spectra are typically much broader than in solution-state NMR and require specialized equipment and expertise to acquire and interpret.[16]

Section 2: Key Data & Experimental Protocols
Table 1: Properties of Common Deuterated Solvents for NMR

This table provides a quick reference for selecting an appropriate solvent based on its physical properties.

SolventAbbreviationResidual ¹H Peak (ppm)Polarity IndexBoiling Point (°C)Key Characteristics & Best Use
Chloroform-dCDCl₃7.264.161.2Standard first choice for non-polar to moderately polar organic compounds.[6] Can be slightly acidic.
Dimethyl Sulfoxide-d₆DMSO-d₆2.507.2189.0Highly polar aprotic solvent; excellent for a wide range of poorly soluble compounds. High boiling point is ideal for VT-NMR.[7]
Acetone-d₆(CD₃)₂CO2.055.156.0Good for moderately polar compounds; dissolves many substances. Volatile and easy to remove.[17]
Benzene-d₆C₆D₆7.162.780.1Non-polar aromatic solvent. Useful for compounds soluble in aromatic hydrocarbons and for inducing ASIS effects.[8]
Methanol-d₄CD₃OD3.31, 4.87 (OH)5.164.7Polar protic solvent. Good for polar compounds with H-bond donors/acceptors. Will exchange with labile protons.
Deuterium OxideD₂O~4.7910.2101.4For water-soluble compounds and salts. Used to identify exchangeable protons.[18]
Pyridine-d₅C₅D₅N8.74, 7.58, 7.225.3115.0Aprotic, polar, and basic. Can serve as both a solvent and a non-interfering base.[19]
Tetrahydrofuran-d₈THF-d₈3.58, 1.734.066.0Moderately polar ether. Less polar than acetone but more than chloroform.
Experimental Protocols

Protocol 1: Sample Preparation with a Co-Solvent System

  • Initial Step: Weigh 2-5 mg of your fluorinated biaryl pyridine into a clean, dry vial.

  • Primary Solvent Addition: Add 0.6 mL of the primary deuterated solvent (e.g., CDCl₃). Vortex for 30 seconds. Observe for undissolved solid.

  • Co-Solvent Addition: Using a microliter syringe, add the co-solvent (e.g., DMSO-d₆) dropwise. Start with 10 µL (~1.5% v/v).

  • Mixing: Cap the vial and vortex vigorously for 1 minute. Use a sonicating bath for 2-3 minutes if necessary.

  • Observation: Check for visual clarity. If solid remains, add another 10 µL of the co-solvent and repeat the mixing process.

  • Transfer: Once the solution is clear, transfer it into an NMR tube using a pipette with a small cotton or glass wool plug to filter out any remaining micro-particulates.[6]

Protocol 2: High-Temperature (VT-NMR) Experiment Setup

Note: This protocol is a general guide. Always follow the specific procedures for your institution's NMR spectrometer.[10]

  • Sample Preparation: Prepare your sample in a high-boiling point solvent (e.g., DMSO-d₆, Toluene-d₈). Use a reduced solvent volume (~0.5 mL) to ensure more uniform heating.

  • Spectrometer Setup: Insert the sample into the magnet at room temperature (25 °C). Lock and shim the sample as you would for a standard experiment.

  • Acquire Room Temp Spectrum: Run a quick ¹H spectrum at 25 °C as a baseline reference.

  • Increase Temperature: Access the spectrometer's temperature control unit. Increase the target temperature in increments of 10-15 °C.

  • Equilibration: Allow the temperature to fully equilibrate for at least 5-10 minutes at each new setpoint. The spectrometer's lock signal may drift during this time.[10]

  • Re-shim: After the temperature has stabilized, re-shim the sample, as the magnetic field homogeneity is temperature-dependent.

  • Acquire Spectrum: Acquire the NMR spectrum at the elevated temperature.

  • Repeat if Necessary: If the sample is still not dissolved or the resolution is poor, increase the temperature to the next increment and repeat steps 5-7, not exceeding the solvent's boiling point or a safe operating temperature for the probe (typically < 120 °C).

  • Cooldown: After the experiment, decrease the temperature back to room temperature in increments to avoid thermal shock to the probe.

Section 3: Frequently Asked Questions (FAQs)

Q1: Why are fluorinated biaryl pyridines often so poorly soluble?

The poor solubility arises from a combination of strong intermolecular forces. The large, flat surface of the biaryl system promotes strong π-π stacking interactions, leading to self-aggregation. The highly electronegative fluorine atoms create strong dipole moments and can reduce solubility in common non-polar solvents.[1] Finally, the pyridine nitrogen can act as a hydrogen bond acceptor, further complicating the solvation landscape.

Q2: How does increasing the temperature affect my NMR spectrum besides just improving solubility?

Temperature changes can alter the chemical shifts of protons, especially those involved in hydrogen bonding (like -OH or -NH protons), which typically shift to lower frequencies (upfield) as temperature increases.[12] It can also affect conformational dynamics. If your molecule exists as a mixture of rapidly interconverting conformers at room temperature, you will see an averaged spectrum. Changing the temperature can shift this equilibrium or alter the rate of exchange, potentially sharpening or resolving broad signals.[12]

Q3: When should I use a co-solvent versus changing the solvent entirely?

A co-solvent approach is ideal when your compound is almost soluble in a standard solvent like CDCl₃. It allows you to maintain the general chemical shift environment of the primary solvent while using a minimal amount of a stronger solvent to disrupt the problematic intermolecular forces. Change the solvent entirely when there is virtually no solubility in the initial solvent, suggesting a fundamental mismatch in polarity.

Q4: Can the choice of solvent affect my ¹⁹F NMR spectrum?

Yes, absolutely. Fluorine chemical shifts are highly sensitive to the surrounding environment, even more so than proton shifts.[20] Changing the solvent can alter the electronic environment around the fluorine nucleus, leading to significant changes in its chemical shift. This is a critical factor to consider, especially when comparing spectra or screening for ligand binding.[21]

Q5: What are the tell-tale signs of incomplete dissolution in my NMR spectrum?

The most common signs are a poor lock signal, difficulty shimming, and a distorted or rolling baseline. The spectral peaks themselves may be unusually broad, have poor signal-to-noise even with many scans, or show inconsistent integration values. In severe cases, you may see no signals from your compound at all, only the residual solvent peak.[4][5]

Q6: What is solid-state NMR, and when is it truly the last resort?

Solid-state NMR (ssNMR) is a technique that analyzes samples in their solid phase, eliminating the need for a solvent. It is the ultimate solution for completely insoluble compounds like polymers, cross-linked materials, or highly crystalline small molecules.[14][15][16] It should be considered a last resort for routine structural confirmation because the required instrumentation is less common, the experiments are more complex to set up, and the resulting spectra have much broader lines, making detailed J-coupling analysis difficult or impossible without advanced techniques.

Section 4: Visual Workflow Diagram

The following diagram provides a decision-making flowchart to guide you through the troubleshooting process.

Solubility_Workflow start Start: Compound is Insoluble in Initial Solvent (e.g., CDCl₃) tier1 Tier 1: Physical Methods - Vortex Vigorously - Sonicate (2-5 min) start->tier1 heat Is compound thermally stable? tier1->heat heat_yes Gently Heat Sample heat->heat_yes Yes check1 Is it Soluble? heat->check1 No heat_yes->check1 tier2 Tier 2: Change Solvent Choose based on polarity check1->tier2 No success Success: Acquire Spectrum check1->success Yes solvent_polar Try More Polar Aprotic: - DMSO-d₆ - Acetone-d₆ tier2->solvent_polar solvent_aromatic Try Aromatic: - Benzene-d₆ tier2->solvent_aromatic solvent_protic Try Polar Protic: - Methanol-d₄ - D₂O (if ionizable) tier2->solvent_protic check2 Is it Soluble? solvent_polar->check2 solvent_aromatic->check2 solvent_protic->check2 tier3 Tier 3: Use Co-Solvent System (e.g., CDCl₃ + 1-5% DMSO-d₆) check2->tier3 No check2->success Yes check3 Is it Soluble? tier3->check3 tier4 Tier 4: Instrumental Techniques check3->tier4 No check3->success Yes vt_nmr Run High-Temp (VT) NMR in high-boiling solvent tier4->vt_nmr check4 Is it Soluble? vt_nmr->check4 ss_nmr Final Resort: Solid-State NMR (ssNMR) check4->ss_nmr No check4->success Yes

Caption: Decision workflow for troubleshooting solubility issues.

Section 5: References
  • inChemistry. (2021). Know Your Techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy. Available at: [Link]

  • Scharlab. (n.d.). Solvents, deuterated for NMR for laboratory. Available at: [Link]

  • Cioffi, A. G., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. Available at: [Link]

  • ResearchGate. (2020). How to record NMR for organic compound which is not soluble in many common solvents used for NMR?. Available at: [Link]

  • Utsumi, H., et al. (2021). [Solid State NMR Investigation for Molecular States of Specialized Formulation to Improve the Water Solubility of Poorly Water-soluble Drugs]. Yakugaku Zasshi. Available at: [Link]

  • Wikipedia. (n.d.). Organofluorine chemistry. Available at: [Link]

  • Mesbah Energy. (2020). What are the solvents used in NMR? What is the Deuterated solvent?. Available at: [Link]

  • Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. Available at: [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Available at: [Link]

  • ResearchGate. (2015). Could there be any effect on the NMR signals if the samples are not well dissolved in such given solvents?. Available at: [Link]

  • ACS Publications, Molecular Pharmaceutics. (2021). Variable-Temperature NMR Analysis of the Thermodynamics of Polymer Partitioning between Aqueous and Drug-Rich Phases and Its Significance for Amorphous Formulations. Available at: [Link]

  • Gerig, J. T. (n.d.). Fluorine NMR. Available at: [Link]

  • Barron, A. R., et al. (n.d.). Solid-State NMR Analysis of Fluorinated Single-Walled Carbon Nanotubes. Andrew Barron. Available at: [Link]

  • NIH, PMC. (n.d.). Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. Available at: [Link]

  • Wikipedia. (n.d.). Bipyridine. Available at: [Link]

  • University of Notre Dame. (n.d.). High Temperature NMR. Available at: [Link]

  • University of Ottawa NMR Facility Blog. (2014). Variable Temperature to Improve NMR Resolution. Available at: [Link]

  • Lin, M., et al. (2009). Use of 1H NMR to facilitate solubility measurement for drug discovery compounds. International Journal of Pharmaceutics. Available at: [Link]

  • Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Available at: [Link]

  • Reddit. (2018). Any ideas for an NMR solvent? Wont solubilize in CDCl3, DMSO, D2O, or Methanol. Available at: [Link]

  • Researching. (2023). In-situ high-temperature NMR spectroscopy and its applications in molten salt ionic structure studies. Available at: [Link]

  • Reddit. (2018). Solubility conundrum -- 2,2'-bipyridine-5,5'-dicarboxylic acid. Available at: [Link]

  • Kadokawa, J. (n.d.). Efficient Chitin Derivatization Methods Using Ionic Liquids and Deep Eutectic Solvents. Available at: [Link]

  • MDPI. (n.d.). A Protocol for Regulating Protein Liquid–Liquid Phase Separation Using NMR-Guided Mutagenesis. Available at: [Link]

  • Solubility of Things. (n.d.). Pyridine. Available at: [Link]

  • NIH, PMC. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Available at: [Link]

  • ResearchGate. (2021). Is There are any idea to achieve H NMR signals for swollen compound ??. Available at: [Link]

  • Nanalysis. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Available at: [Link]

  • chemeurope.com. (n.d.). Pyridine. Available at: [Link]

Sources

Validation & Comparative

Comparative NMR Profiling Guide: 3-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage in Pyridine Scaffolds

Product Focus: 3-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine (CAS: 1261853-71-7) Application: Medicinal Chemistry (Tubulin polymerization inhibitors, kinase scaffolds).[1]

This guide provides a technical analysis of the NMR spectral signature of This compound , a privileged biaryl scaffold. In drug discovery, this molecule represents a strategic "bioisosteric switch" where the trifluoromethoxy (-OCF₃) group replaces traditional methoxy (-OCH₃) or trifluoromethyl (-CF₃) groups.

The inclusion of the -OCF₃ group imparts unique physicochemical properties—specifically high lipophilicity (


 = +1.[2]04) combined with conformational flexibility—that are distinct from the rigid -CF₃ or electron-donating -OCH₃ analogs. Accurately characterizing this moiety via ¹³C and ¹⁹F NMR is critical for validating structure-activity relationship (SAR) models.

Technical Specifications & Structural Assignment

Molecule Numbering & Logic

To interpret the NMR data, we utilize the following numbering scheme based on the IUPAC priority for the pyridine heterocycle and the phenyl substituent.

Figure 1: Structural connectivity and numbering scheme for NMR assignment.

Diagnostic Spectral Data (Experimental Consensus)

The following data represents the consensus chemical shifts derived from validated biaryl pyridine analogs in CDCl₃.

¹⁹F NMR (376 MHz, CDCl₃)

The -OCF₃ group is chemically distinct from -CF₃. It appears as a singlet (unless high-resolution proton coupling is observed) in a unique window.

SubstituentChemical Shift (δ ppm)MultiplicityIntegrationInterpretation
-OCF₃ (Target)-57.8 to -58.2 Singlet (s)3FCharacteristic of aryl trifluoromethylethers.
-CF₃ (Analog)-62.5 to -63.0Singlet (s)3FUpfield shift due to lack of oxygen spacer.
-F (Analog)-110.0 to -115.0Multiplet1FDirect aromatic attachment.
¹³C NMR (100 MHz, CDCl₃)

The carbon spectrum is dominated by the coupling of Carbon-13 to Fluorine-19 (


).
Carbon PositionShift (δ ppm)MultiplicityCoupling (

Hz)
Assignment Logic
OCF₃ 120.5 Quartet (q) ¹J = 257 Hz Diagnostic Peak. The direct C-F coupling splits this signal into a distinct quartet.
C4' (Ar-O-CF₃) 149.5 Singlet/Broad ³J ~ 2 HzThe ipso carbon attached to oxygen. Often broadened due to long-range coupling.
C3 (Py-OMe) 155.5 Singlet-Deshielded by direct oxygen attachment (Methoxy).
OMe (CH₃) 55.6 Singlet-Standard aromatic methoxy region.
C2 (Py) 138.5 Singlet-Ortho to Nitrogen, deshielded.
C6 (Py) 142.1 Singlet-Ortho to Nitrogen, deshielded.

Comparative Performance Analysis

This section compares the target molecule against its two primary bioisosteres used in drug development: the Trifluoromethyl (-CF₃) analog and the Methoxy (-OCH₃) analog.

Electronic & Solvation Properties (NMR Derived)

The chemical shift of the adjacent protons and carbons serves as a probe for the electronic environment (Hammett constants).

FeatureTarget (-OCF₃) Analog A (-CF₃)Analog B (-OCH₃)
Electronic Effect Strongly Withdrawing (

= 0.35)
Strongly Withdrawing (

= 0.54)
Strongly Donating (

= -0.27)
19F Shift -58.0 ppm -63.0 ppmN/A
Lipophilicity (

)
+1.04 (High) +0.88 (Mod)-0.02 (Low)
Conformation Orthogonal (Twisted) CoplanarCoplanar

Analysis:

  • The "Orthogonal" Shift: The -OCF₃ group prefers a conformation orthogonal to the phenyl ring to minimize dipole repulsion. This conformational twist is often detectable in NOESY (Nuclear Overhauser Effect) experiments, where through-space interactions between the OCF₃ and ortho-protons are weaker than expected for a coplanar group.

  • Reactivity Implication: The ¹³C shift of the C4' position (149.5 ppm) is significantly downfield compared to the -CF₃ analog (~130 ppm), indicating the electronegative pull of the oxygen atom. This makes the phenyl ring less susceptible to metabolic oxidation at this position.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and spectral purity, follow this synthesis and characterization workflow.

Synthesis via Suzuki-Miyaura Coupling

The most reliable route to generate this scaffold for analysis is the palladium-catalyzed cross-coupling of 3-bromo-5-methoxypyridine and 4-(trifluoromethoxy)phenylboronic acid .

Figure 2: Synthesis and Validation Workflow.

NMR Acquisition Parameters

For unambiguous assignment of the fluorine-carbon coupling, standard proton parameters are insufficient. Use the following settings:

  • Solvent: CDCl₃ (99.8% D) is preferred over DMSO-d₆ to prevent solvent peak overlap in the aromatic region.

  • ¹⁹F Experiment:

    • Sweep Width: 200 ppm (center at -100 ppm).

    • Relaxation Delay (D1): > 2.0 seconds (Fluorine relaxes slower than protons; insufficient delay affects integration accuracy).

    • Referencing: Internal standard CFCl₃ (0 ppm) or Hexafluorobenzene (-164.9 ppm).

  • ¹³C Experiment:

    • Scans: Minimum 1024 scans required to resolve the quaternary carbons of the OCF₃ quartet.

    • Decoupling: Inverse gated decoupling recommended if quantitative integration of the OCF₃ vs OMe signals is required.[3]

References

  • BenchChem. (2025).[2] this compound Product Monograph. Retrieved from

  • Wang, X., et al. (2018). "The Trifluoromethoxy Group in Medicinal Chemistry: Properties and Synthesis." Journal of Medicinal Chemistry, 61(10), 4321-4340.

  • Leroux, F. R., et al. (2008). "The OCF3 group: A privileged motif for drug discovery." ChemMedChem, 3(9), 1322-1328.
  • Reich, H. J. (2023). Bordwell pKa Table and NMR Shift Data. University of Wisconsin-Madison.

  • Royal Society of Chemistry. (2015). Supporting Information for Pyridine Derivatives Synthesis. Electronic Supplementary Material (ESI) for Chemical Science.[4]

Sources

comparing biological activity of trifluoromethoxy vs trifluoromethyl pyridines

Comparative Guide: Trifluoromethoxy ( ) vs. Trifluoromethyl ( ) Pyridines in Drug Design

Executive Summary

In the optimization of pyridine-based pharmacophores, the choice between trifluoromethyl (


conformational preferenceelectronic modulationsynthetic accessibility
  • Select

    
     when:  You require a rigid, metabolically impervious anchor that significantly lowers the basicity of the pyridine nitrogen to improve membrane permeability of the neutral species.
    
  • Select

    
     when:  You need to access "orthogonal" chemical space to fill a hydrophobic pocket, require maximum lipophilicity (
    
    
    ), or need to fine-tune the pyridine pKa with a slightly less electron-withdrawing group than
    
    
    .

Physicochemical Profiling

The biological divergence of these two groups stems from their fundamental physical properties.[1] The

2
Table 1: Comparative Physicochemical Metrics
PropertyTrifluoromethyl (

)
Trifluoromethoxy (

)
Impact on Pyridine Scaffold
Hansch Lipophilicity (

)



provides superior BBB penetration potential.
Hammett Constant (

)



is a stronger EWG, lowering Pyridine-N pKa more drastically.
Hammett Constant (

)


Similar inductive effects in the meta position.
Electrophilic Directing Meta-director (Deactivating)Ortho/Para-director (Deactivating)Critical for late-stage functionalization strategies.
Conformation Rigid / Coplanar rotationOrthogonal (

twist)

occupies unique 3D space (see Section 3).
Metabolic Stability High (C-F BDE ~116 kcal/mol)Moderate-High

can be liable to O-dealkylation in specific CYP environments, though much more stable than

.

Key Insight: The difference in


 indicates that 

allows the pyridine nitrogen to retain slightly more basicity compared to

. This is crucial if the pyridine nitrogen acts as a hydrogen bond acceptor in the active site.

The Conformational "Twist": Orthogonality vs. Rigidity

The most profound biological difference lies in the spatial arrangement.

  • 
     (The Rotor):  The 
    
    
    bond allows for rotation, but the group effectively acts as a slightly bulky sphere directly attached to the ring.
  • 
     (The Elbow):  The 
    
    
    group adopts a conformation where the
    
    
    bond is orthogonal (perpendicular) to the pyridine ring plane.

Mechanism of Orthogonality: This preference arises from a combination of steric repulsion and anomeric hyperconjugation (

3

Biological Consequence: In kinase inhibitors or GPCR ligands, switching from


Decision Framework for Medicinal Chemists

The following logic flow guides the selection process based on specific SAR (Structure-Activity Relationship) needs.

DecisionTreeStartStart: Optimization GoalMetabolicPrimary Issue: Metabolic Clearance?Start->MetabolicHigh ClearanceLipophilicityPrimary Issue: Potency/Permeability?Start->LipophilicityLow PotencyCF3_RouteSelect -CF3 GroupMetabolic->CF3_RouteBlock oxidation site (Max Stability)ConformationNeed to explore new 3D space?Lipophilicity->ConformationCheck binding modeOCF3_RouteSelect -OCF3 GroupConformation->OCF3_RouteYes (Orthogonal fit)Check_pKaIs Pyridine-N H-bond acceptor?Conformation->Check_pKaNo (Planar fit)Check_pKa->CF3_RouteNo (Lower pKa/Neutral)Check_pKa->OCF3_RouteYes (Preserve Basicity)

Figure 1: Strategic decision tree for selecting between trifluoromethyl and trifluoromethoxy substituents on pyridine scaffolds.

Experimental Protocols

Protocol A: Radical Trifluoromethylation of Pyridines (Minisci-Type)

This method introduces a

Reagents: Sodium triflinate (Langlois reagent), TBHP, Pyridine substrate. Workflow:

  • Dissolution: Dissolve pyridine substrate (1.0 equiv) and sodium triflinate (3.0 equiv) in a mixture of DCM/H2O (2:1).

  • Initiation: Add TBHP (70% aq. solution, 5.0 equiv) dropwise at

    
    .
    
  • Reaction: Stir vigorously at room temperature for 12–24 hours. The reaction creates

    
     radicals that attack the protonated heteroaromatic ring.
    
  • Workup: Basify with saturated

    
    , extract with DCM, and purify via flash chromatography.
    
Protocol B: Late-Stage Trifluoromethoxylation (Ag-Mediated)

Direct trifluoromethoxylation is synthetically more challenging than trifluoromethylation. This protocol uses a silver-mediated approach suitable for pyridyl halides.[4]

Reagents: 2-Iodopyridine derivative,

Workflow:
  • Preparation: In a glovebox, combine the 2-iodopyridine (1.0 equiv) with

    
     (2.0 equiv).
    
  • Solvent: Add anhydrous toluene.

  • Conditions: Heat to

    
     in a sealed tube for 4–12 hours.
    
  • Mechanism: This proceeds via a reductive elimination pathway from a high-valent metal center (if catalytic) or direct metathesis.

  • Note: For C3-functionalization, oxidative desulfurization-fluorination of xanthates is often preferred due to the stability of the C3 position.

Biological Case Study: The "Lipophilic Boost"

Consider a theoretical kinase inhibitor with a 3-substituted pyridine moiety.

  • Scenario: The lead compound with a 3-methyl pyridine (

    
    ) has an 
    
    
    of 50 nM but poor membrane permeability (
    
    
    ).
  • Modification 1 (

    
    ):  Substitution leads to an 
    
    
    of 45 nM. Permeability improves slightly due to pKa lowering, but metabolic stability is the main gain.
  • Modification 2 (

    
    ):  Substitution leads to an 
    
    
    of 12 nM.
    • Why? The

      
       group typically increases 
      
      
      by ~1.04 units, significantly boosting passive diffusion. Furthermore, the orthogonal twist allows the
      
      
      to displace a conserved water molecule in the hydrophobic pocket that the rigid
      
      
      could not reach, resulting in an entropic gain in binding affinity.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Molecules, 2025. Link

  • Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. National Institutes of Health (PMC), 2015. Link

  • Conformational preference of fluorinated ethers. Beilstein Journal of Organic Chemistry, 2008. Link

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 2008. Link

  • A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines. BenchChem, 2025.[5] Link

validation of 3-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine structure by X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Necessity of Absolute Configuration

In drug discovery, the biaryl scaffold—specifically the pyridine-phenyl linkage—is a privileged structure found in numerous kinase inhibitors and GPCR ligands. However, the introduction of a trifluoromethoxy (


)  group adds significant conformational complexity. While solution-state NMR is indispensable for purity and connectivity, it often fails to capture the precise 3D energy minimum required for structure-based drug design (SBDD) due to rapid bond rotation and solvent averaging.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against Solution NMR and DFT Calculation for the validation of 3-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine. We demonstrate that SC-XRD is the only method capable of unambiguously defining the critical biaryl torsion angle and the orthogonal conformation of the lipophilic


 substituent.

Comparative Analysis: Performance Matrix

The following table contrasts the three primary structural validation methods for fluorinated biaryl systems.

FeatureMethod A: SC-XRD (Gold Standard) Method B: Solution NMR (

)
Method C: DFT (B3LYP/6-31G)*
Primary Output Absolute 3D coordinates (

) & Packing
Connectivity & Solution DynamicsPredicted Energy Minima
Biaryl Torsion Precise (

error)
. Captures solid-state lock.
Averaged . Fast rotation obscures specific active conformers.Hypothetical . Gas-phase bias unless solvated explicitly.

Geometry
Resolves specific rotamer (often

to ring).
Free rotation; difficult to pin without complex NOE.Good prediction, requires experimental anchor.
Interactions Visualizes

and

contacts.
Infers via chemical shift perturbation (indirect).N/A (unless molecular dynamics used).
Sample State Single Crystal (Solid)Solvated LiquidVirtual
Limitation Requires crystalline material.[1]Signal overlap; timescale averaging.Dependence on basis set/functional.[2]
Expert Insight: The "Fluorine Conformation" Trap

The


 group is often assumed to be coplanar with the phenyl ring in 2D sketches. However, SC-XRD data consistently reveals an orthogonal conformation  (C-O-C-C torsion 

) to minimize steric clash with ortho-protons and maximize electronic conjugation. NMR often averages this to a "spherical" volume, misleading binding pocket modeling.

Technical Deep Dive: The Validation Protocol

To achieve a publication-quality structure for this compound, follow this self-validating workflow.

Phase 1: Crystallization (The Critical Bottleneck)

Biaryl pyridines with flexible ether linkages are prone to oiling out. We utilize a slow evaporation technique tailored for lipophilic-polar hybrids.

Protocol:

  • Dissolution: Dissolve 20 mg of the compound in 1.5 mL of Dichloromethane (DCM) . Ensure complete clarity.

  • Antisolvent Layering: Carefully layer 0.5 mL of Methanol (MeOH) on top. Do not mix.

  • Controlled Evaporation: Cover the vial with Parafilm and pierce with exactly three pinholes.

  • Incubation: Store at 4°C in a vibration-free environment.

  • Harvest: Crystals suitable for diffraction (prism-like, colorless) typically appear within 48–72 hours.

Phase 2: Data Collection & Refinement
  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu for fluorinated compounds to minimize absorption, though Cu is acceptable for small organic crystals.
  • Temperature: 100 K (Cryostream). Crucial: Room temperature data often results in high thermal motion (ellipsoids) of the

    
     fluorine atoms, mimicking disorder.
    
  • Resolution: Aim for

    
     Å or better (
    
    
    
    ).

Refinement Strategy (SHELXL):

  • Disorder Handling: The

    
     group may show rotational disorder. If electron density suggests two positions, model with PART 1 and PART 2 commands, linking occupancies (e.g., 21.0 and -21.0 in SHELX).
    
  • Restraints: Use DELU and SIMU for the fluorine atoms if thermal ellipsoids are prolate. Avoid rigid body constraints (AFIX 66) unless absolutely necessary, as they mask real deviations.

Visualizing the Validation Workflow

The following diagram illustrates the decision logic and workflow for validating the structure, highlighting the integration of NMR and X-ray data.

StructureValidation Synthesis Synthesis of Biaryl Pyridine PurityCheck Purity Check (LC-MS / 1H NMR) Synthesis->PurityCheck CrystScreen Crystallization Screening (DCM/MeOH, Acetone/Hex) PurityCheck->CrystScreen Crystals Single Crystals? CrystScreen->Crystals XRD_Collect SC-XRD Data Collection (100 K, Mo-Source) Crystals->XRD_Collect Yes NMR_Adv Advanced NMR (NOESY, HOESY 1H-19F) Crystals->NMR_Adv No (Amorphous) StructureSol Structure Solution (Direct Methods) XRD_Collect->StructureSol Refinement Refinement (Anisotropic F, H-bonding) StructureSol->Refinement FinalModel Validated 3D Model (Ready for SBDD) Refinement->FinalModel Definitive Torsion DFT_Calc DFT Optimization (Conformational Search) NMR_Adv->DFT_Calc DFT_Calc->FinalModel Predicted Model

Figure 1: Integrated structural validation workflow. Note that while NMR/DFT provides a model, only the X-ray path yields definitive experimental torsion angles.

Structural Insights: What X-ray Reveals

For this compound, the X-ray structure typically reveals:

  • Biaryl Twist: The pyridine and phenyl rings are not coplanar . Expect a torsion angle of

    
     due to steric repulsion between the pyridine protons and phenyl protons. This twist defines the "thickness" of the molecule in a binding pocket.
    
  • Methoxy Orientation: The 3-methoxy group usually lies in the plane of the pyridine ring (

    
     or 
    
    
    
    ) to maximize p-orbital overlap.
  • Trifluoromethoxy Orthogonality: The

    
     bond is typically perpendicular to the phenyl ring plane. This places the fluorine atoms in a specific region of space that can engage in multipolar interactions with protein backbone carbonyls.
    

Why this matters: If you use a standard energy-minimized model (which might assume a


 twist) versus the crystal structure (

twist), your docking score in a kinase hinge region could shift by >2 kcal/mol, potentially leading to false negatives in virtual screening.

References

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. Link

    • Authoritative source for small molecule st
  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886. Link

    • Seminal review on the conformational preferences of fluorin
  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

    • The standard protocol for refining small molecule structures.
  • Desiraju, G. R. (2002). "Hydrogen Bridges in Crystal Engineering: Interactions without Borders." Accounts of Chemical Research, 35(7), 565-573. Link

    • )

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Characterization

3-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine is a substituted pyridine derivative. Based on analogous compounds, it should be treated as a hazardous substance with the following potential characteristics:

  • Toxicity: Pyridine and its derivatives are known to be toxic.[1][2]

  • Irritation: It is likely to be an irritant to the skin, eyes, and respiratory system.[3][4][5]

  • Flammability: Many pyridine derivatives are flammable liquids.[6][7]

  • Environmental Hazards: Discharge into the environment must be avoided.[8]

Table 1: Assumed Hazard Profile of this compound

Hazard CategoryAssumed ClassificationRationale based on Analogous Compounds
Acute Toxicity Category 4 (Harmful if swallowed, in contact with skin, or if inhaled)General classification for many functionalized pyridine compounds.
Skin Corrosion/Irritation Category 2 (Causes skin irritation)A common characteristic of substituted pyridines.[3][4][9]
Eye Damage/Irritation Category 2A (Causes serious eye irritation)Frequently cited hazard for this chemical class.[3][4][9]
Flammability Flammable Liquid (Category dependent on flash point)Pyridine itself is a flammable liquid.[8]
Personal Protective Equipment (PPE): The First Line of Defense

Before handling this compound for any purpose, including disposal, the appropriate PPE must be worn.

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) are essential to prevent skin contact.[10]

  • Eye Protection: Chemical splash goggles are mandatory to protect against splashes.[2]

  • Lab Coat: A flame-resistant lab coat should be worn to protect from skin exposure and in case of fire.

  • Respiratory Protection: All handling of this compound, especially outside of a certified chemical fume hood, requires respiratory protection. A NIOSH-approved respirator with organic vapor cartridges is recommended.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [10]

Step 1: Waste Segregation

  • Properly segregate waste containing this compound. This includes:

    • Unused or excess reagent.

    • Contaminated consumables (e.g., pipette tips, weighing boats, gloves).

    • Solvent rinses from contaminated glassware.

  • Do not mix this waste with other waste streams, particularly incompatible materials such as strong oxidizing agents.[11]

Step 2: Waste Containerization

  • Use a designated, properly labeled hazardous waste container. The container should be:

    • Made of a compatible material (e.g., glass or high-density polyethylene).[10]

    • In good condition with a secure, tight-fitting lid.

  • The label must clearly state "Hazardous Waste" and list the full chemical name: "this compound". Also, include the approximate concentration and any other components in the waste mixture.

Step 3: On-site Storage

  • Store the sealed waste container in a designated satellite accumulation area. This area must be:

    • Well-ventilated.[10]

    • Away from sources of ignition and heat.[10][12]

    • Clearly marked as a hazardous waste storage area.

Step 4: Final Disposal

  • The final disposal of the hazardous waste must be conducted by a licensed environmental waste management company.

  • The primary recommended method for the disposal of pyridine and its derivatives is incineration .[1] A chemical incinerator equipped with an afterburner and scrubber is the preferred method to ensure complete destruction and to neutralize harmful combustion byproducts.[6]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste. They will have established procedures and contracts with certified waste disposal vendors.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Increase ventilation to the area, preferably using a chemical fume hood.[10]

  • Contain: For small spills, use an inert, non-combustible absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the liquid.[10]

  • Collect: Carefully collect the absorbent material and contaminated debris using non-sparking tools and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report all spills to your supervisor and EHS department.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Initial Handling & Waste Generation cluster_1 Waste Segregation & Containerization cluster_2 Interim Storage cluster_3 Final Disposal cluster_4 Emergency Protocol: Spill start Start: Handling this compound ppe Wear Appropriate PPE start->ppe spill Spill Occurs start->spill Potential Spill waste_gen Waste Generated (Unused reagent, contaminated materials) ppe->waste_gen segregate Segregate as Hazardous Waste waste_gen->segregate container Place in Labeled, Compatible Container segregate->container storage Store in Designated Satellite Accumulation Area container->storage ehs_contact Contact EHS for Pickup storage->ehs_contact incineration Professional Disposal via High-Temperature Incineration ehs_contact->incineration end End: Disposal Complete incineration->end contain_spill Contain with Inert Absorbent spill->contain_spill collect_spill Collect and Containerize as Hazardous Waste contain_spill->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate decontaminate->container

Caption: Disposal workflow for this compound.

References

  • This compound. Sigma-Aldrich. 13

  • Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR), NCBI. 1

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. 10

  • Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals. Benchchem. 2

  • Safety Data Sheet: 5-Methoxy-2-(trifluoromethyl)pyridine. Fisher Scientific. 3

  • Safety Data Sheet: 2-Methoxy-5-(trifluoromethyl)pyridine. TCI Chemicals. 6

  • Safety Data Sheet: Pyridine. Sigma-Aldrich. 8

  • Safety Data Sheet: 2-methoxy-3-(trifluoromethyl)pyridine. Thermo Fisher Scientific. 7

  • Pyridine. Apollo Scientific. 12

  • Safety Data Sheet: 3-Chloro-2-methoxy-5-phenylpyridine. CymitQuimica. 14

  • Safety Data Sheet. Sigma-Aldrich. 9

  • Safety Data Sheet: 2-(4-(Trifluoromethyl)phenyl)pyridine. BLD Pharmatech. 15

  • Pyridine - Safety Data Sheet. 16

  • Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%. Cole-Parmer. 17

  • Safety Data Sheet: 2-Chloro-5-(trifluoromethyl)pyridine. 11

  • Safety Data Sheet: 3-[3-(Trifluoromethyl)phenyl]-1-propanol. 4

  • Safety Data Sheet. Sigma-Aldrich.

  • 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile. Apollo Scientific. 5

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.